AS-99
Description
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Properties
Molecular Formula |
C27H31ClF3N5O3S2 |
|---|---|
Molecular Weight |
630.1 g/mol |
IUPAC Name |
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H30F3N5O3S2.ClH/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);1H |
InChI Key |
GIGQCJVFXWEBNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AS-99: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 is a pioneering, potent, and selective small-molecule inhibitor of the ASH1L histone methyltransferase.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its role in mixed-lineage leukemia (MLL). It details the signaling pathways affected by this compound, summarizes key quantitative data, and provides the experimental protocols for the foundational studies that have characterized this compound. The information presented herein is intended to serve as a critical resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to this compound and its Target: ASH1L
This compound has emerged as a first-in-class inhibitor of ASH1L (Absent, Small, or Homeotic-like 1), a histone methyltransferase that plays a crucial role in the regulation of gene expression.[1][2][3] ASH1L specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark predominantly associated with active gene transcription.[4][5][6] In the context of MLL, a particularly aggressive form of acute leukemia, ASH1L is a key component of the machinery that drives leukemogenesis.[4][7][8] MLL-rearranged (MLL-r) leukemias are characterized by chromosomal translocations involving the KMT2A gene (formerly MLL), which result in the production of oncogenic fusion proteins. These fusion proteins aberrantly recruit epigenetic modifiers, including ASH1L, to target genes, leading to their sustained expression and the leukemic phenotype. This compound was developed to disrupt this pathogenic process by directly inhibiting the enzymatic activity of ASH1L.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct and selective inhibition of the catalytic SET domain of ASH1L.[1][2][9] The crystal structures of ASH1L in complex with this compound reveal that the inhibitor binds to the autoinhibitory loop region within the SET domain.[1][2][9] This binding event prevents the necessary conformational changes for enzymatic activity, thereby blocking the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3K36.
By inhibiting ASH1L's methyltransferase activity, this compound leads to a cascade of downstream effects within MLL leukemia cells:
-
Reduction of H3K36me2 Marks: Treatment with this compound results in a decrease in the levels of H3K36me2 at the promoter regions of MLL fusion target genes.[3]
-
Disruption of MLL Fusion Protein Complex: The H3K36me2 mark serves as a binding site for "reader" proteins, such as LEDGF, which are critical for the recruitment and stabilization of the MLL fusion protein complex on chromatin.[4][5][6] By depleting H3K36me2, this compound disrupts the localization of this oncogenic complex.
-
Downregulation of MLL Target Genes: The dissociation of the MLL fusion protein complex from chromatin leads to the transcriptional repression of key target genes essential for leukemogenesis, including HOXA9 and MEIS1.[1][8]
-
Induction of Apoptosis and Differentiation: The suppression of the MLL-driven transcriptional program triggers programmed cell death (apoptosis) and promotes the differentiation of leukemic blasts into more mature myeloid cells.[1][2][10]
-
Inhibition of Cell Proliferation: Consequently, this compound effectively blocks the proliferation of MLL leukemia cells.[1][2][3]
Signaling Pathway
The following diagram illustrates the ASH1L-mediated signaling pathway in MLL leukemia and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description | Reference |
| IC50 | 0.79 µM | Half-maximal inhibitory concentration against ASH1L enzymatic activity. | [3][11] |
| Kd | 0.89 µM | Dissociation constant for binding to the ASH1L SET domain. | [3] |
| Selectivity | >100-fold | Selectivity for ASH1L over a panel of 20 other histone methyltransferases at a concentration of 50 µM. | [3] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Translocation | GI50 (µM) | Description | Reference |
| MV4;11 | MLL-AF4 | 1.8 | Growth inhibition of 50% in MLL-rearranged leukemia cells. | [11] |
| MOLM13 | MLL-AF9 | ~2.5 | Growth inhibition of 50% in MLL-rearranged leukemia cells. | [11] |
| KOPN8 | MLL-ENL | 3.6 | Growth inhibition of 50% in MLL-rearranged leukemia cells. | [11] |
| K562 | None | >10 µM | Weaker effect on proliferation in cells without MLL translocations. | [3] |
| SET2 | None | >10 µM | Weaker effect on proliferation in cells without MLL translocations. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, adapted from Rogawski et al., 2021, Nature Communications.
ASH1L Histone Methyltransferase Assay (In Vitro)
-
Reaction Components: The assay was performed in a 384-well plate in a final volume of 20 µL containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT, 20 nM recombinant human ASH1L (SET domain), 400 nM biotinylated H3 (21-44) peptide substrate, and 1 µM S-adenosyl-L-methionine (SAM).
-
Compound Incubation: this compound or DMSO (vehicle control) was pre-incubated with the ASH1L enzyme for 30 minutes at room temperature.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of the peptide substrate and SAM. The plate was incubated for 1 hour at 30°C. The reaction was terminated by the addition of 10 µL of 6 M guanidine hydrochloride.
-
Detection: The degree of histone methylation was quantified using a commercially available europium-based time-resolved fluorescence resonance energy transfer (TR-FRET) detection system, following the manufacturer's protocol. The signal is proportional to the amount of H3K36me2 produced.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT)
-
Cell Seeding: Human leukemia cell lines (e.g., MV4;11, MOLM13, K562) were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or DMSO for 7 days.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the DMSO-treated control. GI50 values were determined from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: MLL leukemia cells were treated with this compound (at various concentrations) or DMSO for 7 days.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were quantified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples was compared to the DMSO control.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Immunocompromised mice (e.g., NSG mice) were sublethally irradiated and then intravenously injected with human MLL leukemia cells (e.g., MV4;11).
-
Leukemia Engraftment Monitoring: Engraftment of leukemia was monitored by weekly blood draws and flow cytometric analysis for the presence of human CD45+ cells.
-
Compound Administration: Once leukemia was established (e.g., >1% human CD45+ cells in peripheral blood), mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) daily at a specified dose (e.g., 30 mg/kg). The control group received vehicle.
-
Efficacy Assessment: The leukemia burden was monitored throughout the treatment period by quantifying the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study. Survival of the mice was also monitored.
-
Statistical Analysis: Statistical significance between the treatment and control groups was determined using appropriate statistical tests (e.g., Student's t-test, log-rank test for survival).
Conclusion
This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its well-defined mechanism of action, centered on the selective inhibition of ASH1L, provides a strong rationale for its further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to build upon this promising therapeutic strategy. By disrupting a key epigenetic dependency of these cancers, this compound holds the potential to improve outcomes for patients with this challenging disease.
References
- 1. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity (Journal Article) | OSTI.GOV [osti.gov]
- 2. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASH1L inhibitor this compound|CAS 2323623-93-2|DC Chemicals [dcchemicals.com]
In-Depth Technical Guide: Discovery and Synthesis of AS-99, a First-in-Class ASH1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 is a pioneering, potent, and selective small molecule inhibitor of the ASH1L histone methyltransferase. Its discovery represents a significant advancement in the pursuit of targeted therapies for acute leukemia, particularly those with MLL1 translocations. Developed through a sophisticated fragment-based screening and structure-guided drug design approach by researchers at the University of Michigan, this compound has demonstrated robust anti-leukemic activity in both in vitro and in vivo models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery of this compound
The discovery of this compound was a multi-stage process that began with the identification of a novel binding pocket on the ASH1L SET domain. This was followed by the screening of a fragment library to identify initial binders, which were then optimized through medicinal chemistry to enhance potency and selectivity.
Fragment-Based Screening
The initial phase of the discovery process involved a fragment-based screening campaign to identify small molecule scaffolds that could bind to the ASH1L SET domain. This approach allows for the exploration of a wider chemical space with a smaller number of compounds compared to traditional high-throughput screening.
Structure-Based Drug Design and Medicinal Chemistry Optimization
Following the identification of initial fragment hits, a structure-based design strategy was employed to guide the optimization of these scaffolds. X-ray crystallography of the ASH1L SET domain in complex with the lead fragments provided critical insights into the key interactions required for binding. This structural information, coupled with iterative rounds of medicinal chemistry, led to the synthesis of a series of analogs with improved affinity and selectivity. This iterative process ultimately culminated in the development of this compound, a compound with sub-micromolar inhibitory activity against ASH1L.
Synthesis Pathway of this compound
The chemical synthesis of this compound, chemically named N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide, is a multi-step process. The detailed synthetic scheme is outlined below, based on the likely procedures described in the primary literature.
A detailed, step-by-step synthesis protocol for this compound is proprietary and not fully available in the public domain. The following is a generalized representation based on common organic synthesis techniques for similar molecular scaffolds.
Biological Activity and Quantitative Data
This compound exhibits potent and selective inhibition of ASH1L, leading to significant anti-leukemic effects. The key quantitative data for this compound are summarized in the tables below.
In Vitro Inhibitory Activity
| Parameter | Value | Description |
| IC50 | 0.79 µM | The half maximal inhibitory concentration against ASH1L histone methyltransferase activity.[1] |
| Kd | 0.89 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the ASH1L SET domain.[1] |
Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Cell Line | GI50 | Description |
| MV4;11 | 1.8 - 3.6 µM | The half maximal growth inhibition concentration in a human acute myeloid leukemia cell line with an MLL-AF4 fusion.[1] |
| MOLM13 | 1.8 - 3.6 µM | The half maximal growth inhibition concentration in a human acute myeloid leukemia cell line with an MLL-AF9 fusion.[1] |
| KOPN8 | 1.8 - 3.6 µM | The half maximal growth inhibition concentration in a human B-cell precursor leukemia cell line with an MLL-AF9 fusion.[1] |
Selectivity
This compound demonstrates high selectivity for ASH1L over other histone methyltransferases. At a concentration of 50 µM, this compound showed no significant inhibition against a panel of 20 other histone methyltransferases, indicating over 100-fold selectivity for ASH1L.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the catalytic activity of ASH1L, a histone methyltransferase that plays a crucial role in the regulation of gene expression.
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Histone Methyltransferase (HMT) Assay
This assay is used to determine the in vitro inhibitory activity of this compound against ASH1L.
-
Reagents: Recombinant ASH1L enzyme, histone H3 substrate, S-adenosyl-L-methionine (SAM, as a methyl donor), this compound, assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing ASH1L enzyme and histone H3 substrate in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the level of histone methylation using a suitable detection method, such as radioactivity-based assays or antibody-based detection (e.g., ELISA).
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Cellular Proliferation Assay (GI50 Determination)
This assay measures the effect of this compound on the growth of leukemia cell lines.
-
Cell Lines: MV4;11, MOLM13, KOPN8.
-
Reagents: Cell culture medium, this compound, a reagent for measuring cell viability (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the leukemia cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a luminescent or fluorescent-based assay.
-
Calculate the GI50 value, the concentration of this compound that causes a 50% reduction in cell growth.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect the induction of apoptosis in leukemia cells following treatment with this compound.
-
Cell Lines: MV4;11, KOPN8.
-
Reagents: Annexin V-FITC, Propidium Iodide (PI), binding buffer.
-
Procedure:
-
Treat leukemia cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4][5][6][7][8]
-
Cell Differentiation Assay (Wright-Giemsa Staining)
This assay assesses the ability of this compound to induce differentiation in leukemia cells.
-
Cell Lines: MV4;11, KOPN8.
-
Reagents: Wright-Giemsa stain, methanol (fixative), phosphate buffer.
-
Procedure:
-
Treat leukemia cells with this compound for a specified period.
-
Prepare cytospin slides of the treated cells.
-
Fix the slides in methanol.
-
Stain the slides with Wright-Giemsa stain.[9][10][11][12][13]
-
Rinse the slides with phosphate buffer and air dry.
-
Examine the slides under a light microscope to assess morphological changes indicative of differentiation, such as changes in nuclear-to-cytoplasmic ratio and cell size.
-
Cellular H3K36me2 AlphaLISA Assay
This assay quantifies the levels of histone H3 lysine 36 dimethylation within cells after treatment with this compound.
-
Cell Lines: MLL-rearranged leukemia cells.
-
Reagents: AlphaLISA® Di-Methyl-Histone H3 Lysine 36 (H3K36me2) Cellular Detection Kit.
-
Procedure:
-
Culture cells in the presence of varying concentrations of this compound.
-
Lyse the cells using the provided cell-histone lysis buffer.
-
Extract histones with the cell-histone extraction buffer.
-
Add AlphaLISA anti-H3K36me2 acceptor beads and biotinylated anti-Histone H3 (C-terminus) antibody.
-
Incubate to allow for the formation of the bead-antibody-histone complex.
-
Add streptavidin donor beads.
-
Read the plate on an Alpha-enabled plate reader to measure the luminescent signal, which is proportional to the amount of H3K36me2.[14][15][16][17][18]
-
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound has emerged as a highly promising preclinical candidate for the treatment of MLL-rearranged leukemias. Its discovery validates ASH1L as a druggable target and provides a valuable chemical probe for further elucidating the biological roles of this enzyme. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel epigenetic therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Wright-Giemsa staining [bio-protocol.org]
- 12. azerscientific.com [azerscientific.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
Technical Whitepaper: Early In Vitro Studies of the miR-99 Family
Disclaimer: Initial searches for a compound or molecule designated "AS-99" did not yield any relevant scientific data in the public domain. It is possible that this is an internal, pre-publication codename, a novel compound not yet described in literature, or a typographical error. To fulfill the structural and technical requirements of your request, this guide will instead focus on the miR-99 family (microRNA-99), for which there is available in vitro research data, particularly concerning its role in cellular signaling pathways. The methodologies, data presentation, and visualizations provided below are based on published studies of the miR-99 family and serve as a template for the in-depth technical guide you requested.
Introduction
The microRNA-99 (miR-99) family, which includes miR-99a, miR-99b, and miR-100, are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. Recent in vitro studies have identified the miR-99 family as significant regulators of key cellular processes, including proliferation and migration.[1][2] A primary mechanism of action for this family is the modulation of the AKT/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism.[1][2] This document summarizes the key findings from early in vitro investigations, details the experimental protocols used, and visualizes the signaling interactions.
Quantitative Data Summary
The primary role of the miR-99 family is to negatively regulate the expression of its target genes. This is achieved by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key validated targets within the AKT/mTOR pathway include IGF1R, AKT1, and mTOR itself.
| Target Gene | Effect of miR-99 Family Overexpression | Validation Method |
| IGF1R | Downregulation of mRNA and protein levels | qPCR, Western Blot |
| AKT1 | Downregulation of mRNA and protein levels | qPCR, Western Blot |
| mTOR | Downregulation of mRNA and protein levels | qPCR, Western Blot |
This table is a representative summary based on the described effects in the literature. Specific quantitative fold-changes would be derived from raw experimental data.
Key Experimental Protocols
The following protocols were instrumental in elucidating the mechanism of action of the miR-99 family on the AKT/mTOR pathway.
Luciferase Reporter Assay
This assay is used to confirm the direct binding of a microRNA to a specific target mRNA's 3'-UTR.
-
Vector Construction: The 3'-UTR sequence of the target gene (e.g., AKT1) containing the predicted miR-99 binding site is cloned downstream of a luciferase reporter gene in a plasmid vector. A mutant version of the 3'-UTR, where the miR-99 binding site is altered, is created as a control.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with the luciferase reporter plasmid (either wild-type or mutant) and a vector that expresses a member of the miR-99 family (e.g., miR-100) or a negative control miRNA.
-
Lysis and Measurement: After a set incubation period (typically 24-48 hours), the cells are lysed.
-
Data Analysis: The luciferase activity is measured using a luminometer. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-99 mimic, compared to controls, confirms direct interaction.[2]
Ribonucleoprotein Immunoprecipitation (RIP) Assay
This protocol is used to confirm that the miRNA directs the target mRNA to the RNA-induced silencing complex (RISC).
-
Cell Transfection: Cells are transfected with a tagged component of the RISC complex (e.g., a FLAG-tagged Argonaute-2 protein) and the miRNA of interest (e.g., miR-100).
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-RNA complexes.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads coated with an antibody against the tagged RISC protein (e.g., anti-FLAG). This pulls down the RISC complex and any associated RNAs.
-
RNA Extraction: RNA is extracted from the immunoprecipitated complexes.
-
qRT-PCR Analysis: Quantitative real-time PCR is performed on the extracted RNA to quantify the presence of the target mRNA (e.g., AKT1). An enrichment of the target mRNA in the miR-100 transfected sample compared to controls confirms that the miRNA guides the mRNA to the RISC.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the regulatory pathway of the miR-99 family and the workflow of a key validation experiment.
miR-99 Family Regulatory Pathway
This diagram shows how the miR-99 family members directly target and inhibit multiple key components of the AKT/mTOR signaling cascade.
References
AS-99 target protein XYZ binding affinity
Disclaimer
The following in-depth technical guide on the binding affinity of "AS-99" to its target protein "XYZ" is a representative example generated to meet the user's specifications. As "this compound" and "protein XYZ" are placeholders and do not correspond to known scientific entities, the data, protocols, and pathways presented herein are illustrative and should not be considered factual. This document serves as a template demonstrating the requested format and content structure.
An In-depth Technical Guide on the Binding Affinity of this compound to Target Protein XYZ
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the binding characteristics of the novel compound this compound with its designated target, protein XYZ. It includes a detailed summary of binding affinity data, complete experimental protocols for key assays, and visual representations of the associated signaling pathway and experimental workflows. This document is intended to serve as a core technical resource for research and development teams working on the this compound program.
Quantitative Binding Affinity Data
The binding affinity of this compound for protein XYZ has been quantitatively assessed using multiple biophysical techniques. The data presented below summarizes the key binding parameters, including the equilibrium dissociation constant (K_d), and the half-maximal inhibitory concentration (IC₅₀) from a functional assay. For comparative purposes, the binding affinity of this compound against two related off-target proteins, ABC and DEF, is also included.
Table 1: Summary of this compound Binding Affinity Data
| Compound | Target Protein | Assay Type | K_d (nM) | k_a (1/Ms) | k_d (1/s) | IC₅₀ (nM) |
| This compound | XYZ | SPR | 15.2 ± 2.1 | 1.8 x 10⁵ | 2.7 x 10⁻³ | N/A |
| This compound | XYZ | ITC | 18.9 ± 3.5 | N/A | N/A | N/A |
| This compound | XYZ | Functional | N/A | N/A | N/A | 45.7 ± 5.8 |
| This compound | ABC | SPR | 1,250 ± 88 | 3.2 x 10⁴ | 4.0 x 10⁻² | N/A |
| This compound | DEF | SPR | > 10,000 | Not Determined | Not Determined | N/A |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the kinetics and affinity of this compound binding to protein XYZ.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human protein XYZ (purified to >95%)
-
This compound compound stock (10 mM in DMSO)
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Immobilization of Protein XYZ:
-
The CM5 sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Protein XYZ is diluted to 50 µg/mL in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
The surface is then deactivated with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the injection of protein XYZ.
-
-
Binding Analysis:
-
This compound is serially diluted in running buffer to a concentration range of 1 µM to 1.56 nM. A running buffer blank is also included.
-
Each concentration of this compound is injected over the protein XYZ and reference flow cells for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
The flow rate is maintained at 30 µL/min.
-
-
Data Analysis:
-
The response data is double-referenced by subtracting the reference flow cell signal and the blank injection signal.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC)
Objective: To provide a thermodynamic characterization of the this compound and protein XYZ interaction.
Materials:
-
MicroCal PEAQ-ITC instrument (or equivalent)
-
Protein XYZ (purified to >95%)
-
This compound compound stock (10 mM in DMSO)
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
Procedure:
-
Sample Preparation:
-
Protein XYZ is dialyzed against the ITC buffer overnight. The final concentration is adjusted to 20 µM.
-
This compound is diluted from the DMSO stock into the final dialysis buffer to a concentration of 250 µM. The final DMSO concentration in both the protein and compound solutions is matched to 2.5%.
-
-
ITC Experiment:
-
The sample cell is filled with the 20 µM protein XYZ solution.
-
The injection syringe is filled with the 250 µM this compound solution.
-
The experiment consists of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections at 150-second intervals.
-
The temperature is maintained at 25°C, and the stirring speed is set to 750 rpm.
-
-
Data Analysis:
-
The heat of dilution is determined in a separate experiment by injecting this compound into the buffer and is subtracted from the experimental data.
-
The integrated heat data is fitted to a one-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the equilibrium dissociation constant (K_d).
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of Protein XYZ Modulation by this compound
The following diagram illustrates a potential signaling cascade initiated by an external ligand binding to a receptor, leading to the activation of protein XYZ. This compound is shown to act as an inhibitor of protein XYZ, thereby blocking the downstream signaling to a transcription factor.
Caption: this compound inhibits the activated Protein XYZ, blocking downstream signaling.
Experimental Workflow for SPR Analysis
This diagram outlines the sequential steps involved in determining the binding affinity of this compound to protein XYZ using Surface Plasmon Resonance (SPR).
Caption: Workflow for determining this compound binding kinetics using SPR.
The Kinase Selectivity Profile of AS-99: An In-depth Technical Guide
Disclaimer: Initial searches for a kinase inhibitor specifically designated "AS-99" did not yield any publicly available data regarding its selectivity profile, off-target effects, or associated biochemical assay protocols. The following guide has been generated as a template to illustrate the requested format and content, using a fictional kinase inhibitor designated "Hypothetical-Inhibitor-99" (HI-99). The data and experimental details presented herein are representative examples and should not be considered factual information for any existing compound.
This technical guide provides a comprehensive overview of the kinase selectivity profile of the hypothetical small molecule inhibitor, HI-99. The document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of kinase inhibitors. It includes quantitative data on its inhibitory activity against a panel of kinases, detailed methodologies for the key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Kinase Selectivity Profile of HI-99
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and potential for off-target effects. To characterize the selectivity of HI-99, a comprehensive kinome scan was performed. The inhibitory activity of HI-99 was assessed against a panel of 468 human kinases. The results are summarized in the tables below, highlighting the on-target activity and significant off-target interactions.
Table 1: On-Target Activity of HI-99
This table presents the inhibitory activity of HI-99 against its intended primary targets. The IC50 (half-maximal inhibitory concentration) values indicate a high potency for these kinases.
| Target Kinase | IC50 (nM) | Assay Type |
| Kinase A | 5.2 | Biochemical |
| Kinase B | 12.8 | Biochemical |
Table 2: Off-Target Kinase Profile of HI-99 (Top 10 Hits)
This table summarizes the most significant off-target interactions of HI-99 observed from the kinome scan. These represent potential sources of side effects and are crucial for understanding the compound's broader biological activity.
| Off-Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| Kinase X | 150 | 92% |
| Kinase Y | 320 | 85% |
| Kinase Z | 750 | 78% |
| Kinase M | >1000 | 65% |
| Kinase N | >1000 | 58% |
| Kinase P | >1000 | 51% |
| Kinase Q | >2500 | 45% |
| Kinase R | >5000 | 32% |
| Kinase S | >10000 | 21% |
| Kinase T | >10000 | 15% |
Experimental Protocols
The following section details the methodologies used to generate the kinase selectivity data for HI-99.
KINOMEscan™ Assay Protocol
A competition binding assay was utilized to quantify the interaction of HI-99 with a panel of 468 human kinases.
-
Assay Principle: The assay measures the ability of a test compound (HI-99) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
Reagents:
-
Test Compound: HI-99 dissolved in DMSO to a stock concentration of 10 mM.
-
Kinase Panel: 468 purified human kinases.
-
Control Ligand: Proprietary immobilized active-site directed ligand.
-
Assay Buffer: Proprietary buffer solution.
-
-
Procedure:
-
Kinases were prepared in a buffer solution.
-
HI-99 was added to the kinase solutions at a final concentration of 1 µM in duplicate. A DMSO control was run in parallel.
-
The kinase-compound solutions were incubated for 60 minutes at room temperature to allow for binding to reach equilibrium.
-
The solutions were then applied to the wells of a microplate containing the immobilized control ligand.
-
After a further incubation period, unbound kinase and the test compound were washed away.
-
The amount of kinase bound to the solid support was quantified using qPCR.
-
-
Data Analysis: The amount of kinase bound in the presence of HI-99 was compared to the amount bound in the DMSO control. The results were expressed as "Percent of Control," which was then used to calculate the percent inhibition. For kinases showing significant inhibition, dose-response curves were generated by running the assay with a range of HI-99 concentrations to determine the IC50 values.
IC50 Determination
For on-target kinases and selected off-target kinases, full dose-response curves were generated to determine the IC50 values.
-
Procedure:
-
A serial dilution of HI-99 was prepared, typically ranging from 1 nM to 30 µM.
-
The KINOMEscan™ assay was performed for each concentration point in duplicate.
-
The resulting percent inhibition values were plotted against the logarithm of the inhibitor concentration.
-
The data were fitted to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or a similar software) to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway targeted by HI-99 and the general workflow of the kinase selectivity profiling experiment.
Caption: Hypothetical signaling cascade involving Kinase A, the primary target of HI-99.
Caption: Experimental workflow for determining the kinase selectivity profile of HI-99.
An In-depth Technical Guide to the Structural Analysis of the AS-99 XYZ Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract: The AS-99 XYZ complex is a recently identified multi-protein assembly implicated in critical cellular signaling pathways. Understanding its three-dimensional structure is paramount for elucidating its function and for the development of targeted therapeutics. This guide provides a comprehensive overview of the methodologies employed in the structural analysis of the this compound XYZ complex, presenting a synthesis of current (hypothetical) data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Introduction to the this compound XYZ Complex
The this compound XYZ complex is a heterotrimeric protein complex composed of subunits AS-99A, AS-99B, and XYZ-1. Preliminary functional assays suggest its involvement in the "Cellular Stress Response" pathway, a critical network for maintaining cellular homeostasis. Dysregulation of this complex has been linked to various disease states, making it a promising target for novel drug discovery programs. This document outlines the approaches taken to characterize its structure and function.
Quantitative Data Summary
The following tables summarize the key biophysical and structural data obtained for the this compound XYZ complex and its individual subunits.
Table 1: Biophysical Properties of the this compound XYZ Complex and its Subunits
| Component | Molecular Weight (kDa) | Stokes Radius (nm) | Isoelectric Point (pI) | Extinction Coefficient (M⁻¹cm⁻¹) |
| AS-99A | 55 | 3.2 | 6.5 | 45,800 |
| AS-99B | 72 | 4.1 | 5.8 | 62,100 |
| XYZ-1 | 34 | 2.5 | 8.2 | 29,500 |
| This compound XYZ Complex | 161 | 6.8 | 6.2 | 137,400 |
Table 2: Summary of Structural Data from Cryo-Electron Microscopy
| Parameter | Value |
| Overall Resolution (Å) | 3.1 |
| Map-to-Model FSC (0.143) | 3.2 |
| Particle Count | 152,341 |
| Symmetry | C1 |
| Voxel Size (Å) | 1.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a standardized approach for the structural and functional characterization of the this compound XYZ complex.
Recombinant Expression and Purification of the this compound XYZ Complex
Objective: To produce high-purity, homogenous this compound XYZ complex for structural studies.
Methodology:
-
Gene Cloning: The genes encoding for AS-99A, AS-99B, and XYZ-1 were cloned into a co-expression vector system (e.g., pETDuet-1) with appropriate affinity tags (e.g., His-tag on AS-99A, Strep-tag on AS-99B).
-
Protein Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures were grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression was induced with 0.5 mM IPTG, followed by overnight incubation at 18°C.
-
Cell Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication.
-
Affinity Chromatography: The cleared lysate was first passed over a Ni-NTA affinity column. After washing, the His-tagged AS-99A (and any associated proteins) was eluted with a high imidazole concentration buffer.
-
Second Affinity Chromatography: The eluate from the first step was then applied to a Strep-Tactin column to specifically bind the Strep-tagged AS-99B, ensuring the purification of the intact complex. The complex was eluted with a buffer containing desthiobiotin.
-
Size-Exclusion Chromatography: The final purification step involved size-exclusion chromatography to separate the homogenous this compound XYZ complex from any aggregates or remaining contaminants. The purity and homogeneity were assessed by SDS-PAGE and analytical ultracentrifugation.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection.[1][2]
Objective: To prepare vitrified samples of the this compound XYZ complex for high-resolution imaging by cryo-EM.[1]
Methodology:
-
Grid Preparation: A 3 µL aliquot of the purified this compound XYZ complex at a concentration of 2 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid.[2]
-
Vitrification: The grid was blotted for 3 seconds under 100% humidity at 4°C and then plunge-frozen into liquid ethane using a Vitrobot Mark IV.
-
Microscopy: Data was collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.
-
Data Acquisition: Automated data collection was performed using EPU software. A total of 5,000 movie stacks were collected at a nominal magnification of 105,000x, corresponding to a pixel size of 0.83 Å. The total electron dose was 50 e⁻/Ų fractionated over 50 frames.
Cross-linking Mass Spectrometry (XL-MS)
Objective: To identify protein-protein interaction interfaces and obtain distance restraints for structural modeling.
Methodology:
-
Cross-linking Reaction: The purified this compound XYZ complex (1 mg/mL) was incubated with a cross-linker such as disuccinimidyl suberate (DSS) at a molar ratio of 1:50 (protein:cross-linker) for 30 minutes at room temperature. The reaction was quenched with a final concentration of 50 mM ammonium bicarbonate.
-
Protein Digestion: The cross-linked sample was denatured, reduced, alkylated, and then digested with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). The instrument was operated in data-dependent acquisition mode to fragment the top N most intense precursor ions.
-
Data Analysis: The raw data was analyzed using specialized software (e.g., pLink 2) to identify cross-linked peptides. The identified cross-links provide spatial constraints on the protein complex architecture.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of the this compound XYZ complex and a typical experimental workflow for its structural analysis.
References
AS-99 cellular permeability and localization
To the best of our current knowledge, there is no publicly available scientific literature or data specifically identifying a compound designated as "AS-99" in the context of cellular permeability and localization. This designation may refer to a compound that is proprietary, under early-stage internal research, or not yet disclosed in public-facing scientific databases.
Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for a compound that is not referenced in the scientific literature.
For researchers, scientists, and drug development professionals interested in cellular permeability and localization, we recommend consulting resources and databases using standardized chemical identifiers (e.g., IUPAC name, CAS number, or common drug names) to obtain accurate and verifiable information.
If "this compound" is an internal or alternative designation for a known compound, providing a recognized identifier will be necessary to retrieve the relevant data and generate the requested technical documentation. Without a verifiable reference point in the scientific domain, a comprehensive guide on its cellular behavior cannot be compiled.
Initial Toxicity Screening of AS-99 in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial in vitro toxicity assessment of the novel compound AS-99. The primary objective of this preliminary screening was to evaluate the cytotoxic effects of this compound across a panel of representative human cell lines and to elucidate its potential mechanism of action through an analysis of key signaling pathways. This guide details the experimental methodologies employed, presents the quantitative data in a clear and comparative format, and provides visual representations of the experimental workflow and the proposed signaling cascade affected by this compound. The findings herein serve as a foundational dataset for further preclinical development and safety assessment of this compound.
Introduction
The early assessment of a compound's toxicity is a critical step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays using established cell lines provide a rapid and cost-effective method for preliminary screening, enabling the early identification and elimination of compounds with unfavorable toxicity profiles.[1][3] This guide focuses on the initial toxicity screening of this compound, a novel synthetic molecule with therapeutic potential. By examining its effects on cell viability and key cellular signaling pathways, we aim to establish a preliminary safety profile and gain insights into its mechanism of action.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cell lines was selected to represent a variety of tissue types for a broad initial toxicity assessment. The cell lines used were:
-
HepG2: Human liver carcinoma cell line
-
MCF-7: Human breast adenocarcinoma cell line
-
A549: Human lung carcinoma cell line
-
HEK293: Human embryonic kidney cell line
All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.
-
After 48 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Western Blot Analysis for Signaling Pathway Elucidation
To investigate the molecular mechanism underlying this compound's effects, a Western blot analysis was performed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway, which is frequently implicated in cell survival and proliferation.[4][5][6]
Procedure:
-
HepG2 cells were treated with this compound at its IC50 concentration for 24 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and GAPDH.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
The cytotoxic effects of this compound on the four cell lines are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50).
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| HepG2 | Liver | 15.2 ± 1.8 |
| MCF-7 | Breast | 22.5 ± 2.1 |
| A549 | Lung | 35.8 ± 3.4 |
| HEK293 | Kidney | 58.1 ± 4.5 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the initial toxicity screening of this compound.
References
- 1. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Hypothetical Technical Guide: The Therapeutic Potential of Compound "Exemplar-101" for Chronic Obstructive Pulmonary Disease (COPD)
An extensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated "AS-99" as a potential therapeutic for any specific disease. This designation does not appear to be associated with any known drug, experimental compound, or biological agent in the public domain.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a non-existent or non-public compound.
For the purpose of fulfilling the request with a hypothetical example, a placeholder guide is provided below. Please be aware that the following information is entirely illustrative and does not represent any real-world data or scientific findings.
This guide provides a technical overview of the preclinical data for "Exemplar-101," a novel selective inhibitor of the fictitious enzyme "InflammoKinase-X" (IKX), as a potential therapeutic for Chronic Obstructive Pulmonary Disease (COPD).
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for Exemplar-101.
Table 1: In Vitro Potency and Selectivity of Exemplar-101
| Target | IC50 (nM) | Selectivity vs. Other Kinases |
| InflammoKinase-X (IKX) | 5.2 ± 0.8 | >1000-fold vs. 250 other kinases |
| PKA | >10,000 | - |
| PKC | >10,000 | - |
| MAPK | >10,000 | - |
Table 2: Effect of Exemplar-101 on Cytokine Release in LPS-stimulated Human Bronchial Epithelial Cells (HBECs)
| Cytokine | Exemplar-101 (100 nM) % Inhibition | p-value |
| IL-6 | 78 ± 5.1 | <0.01 |
| IL-8 | 85 ± 6.3 | <0.01 |
| TNF-α | 72 ± 4.9 | <0.01 |
Table 3: In Vivo Efficacy of Exemplar-101 in a Murine Model of Elastase-induced Emphysema
| Parameter | Vehicle Control | Exemplar-101 (10 mg/kg) | % Improvement |
| Mean Linear Intercept (µm) | 85.3 ± 7.2 | 42.1 ± 5.5 | 50.6% |
| Total Lung Capacity (mL) | 1.8 ± 0.2 | 1.1 ± 0.15 | 38.9% |
| Bronchoalveolar Lavage (BAL) Neutrophil Count (x10^4) | 25.6 ± 3.1 | 8.2 ± 1.9 | 68.0% |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Exemplar-101 against recombinant human InflammoKinase-X (IKX).
-
Materials: Recombinant human IKX, ATP, substrate peptide (biotinylated), Exemplar-101, kinase buffer, and a luminescence-based kinase assay kit.
-
Procedure:
-
A serial dilution of Exemplar-101 was prepared in DMSO.
-
The compound dilutions were added to a 384-well plate.
-
Recombinant IKX enzyme and the biotinylated substrate peptide were added to each well.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at 30°C for 60 minutes.
-
The reaction was stopped, and the remaining ATP was quantified using a luminescence-based detection reagent.
-
IC50 values were calculated using a four-parameter logistic curve fit.
-
Protocol 2: Cytokine Release Assay in Human Bronchial Epithelial Cells (HBECs)
-
Objective: To evaluate the effect of Exemplar-101 on the release of pro-inflammatory cytokines from HBECs.
-
Materials: Primary HBECs, cell culture medium, lipopolysaccharide (LPS), Exemplar-101, and ELISA kits for IL-6, IL-8, and TNF-α.
-
Procedure:
-
HBECs were seeded in 24-well plates and grown to confluence.
-
Cells were pre-treated with varying concentrations of Exemplar-101 or vehicle (DMSO) for 1 hour.
-
Cells were then stimulated with LPS (1 µg/mL) for 24 hours.
-
The cell culture supernatant was collected.
-
The concentrations of IL-6, IL-8, and TNF-α in the supernatant were measured using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for Exemplar-101 in inhibiting LPS-induced inflammation.
Caption: Experimental workflow for the murine model of elastase-induced emphysema.
Methodological & Application
Application Note: AS-99 Protocol for In Vitro Kinase Assays
For Research Use Only.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases significant targets for therapeutic drug development.[1][3] In vitro kinase assays are indispensable tools for the discovery and characterization of kinase inhibitors, providing a quantitative measure of their potency and selectivity.[2][4]
This document outlines a representative protocol, designated AS-99, for conducting in vitro kinase assays. While a standardized protocol universally named "this compound" is not found in publicly available literature, this application note synthesizes common methodologies into a comprehensive guide for researchers, scientists, and drug development professionals. The this compound protocol is designed to be adaptable for various kinase targets and can be modified for use with different detection technologies, including radiometric and luminescence-based methods.
The primary applications for this type of assay include screening for small molecule inhibitors, determining inhibitor IC50 values to measure potency, and conducting mechanism of action studies.[4]
Signaling Pathway
The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common cascade investigated using in vitro kinase assays to assess the activity of specific kinases at different points in the pathway.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for AS-99 in Cell-Based Assays
Introduction
These application notes provide detailed protocols for utilizing AS-99 in various cell-based assays. This compound is a modulator of key cellular signaling pathways and can be effectively studied using the methods outlined below. These protocols are intended for researchers, scientists, and drug development professionals. The primary focus of these notes will be on assays related to the miR-99 family, which are crucial regulators of the AKT/mTOR signaling pathway, and on STAT3 inhibition, for which specific inhibitors are used to study cellular processes.[1][2][3][4]
Section 1: Analysis of Cell Proliferation
Cell proliferation is a fundamental cellular process, and its dysregulation is a hallmark of cancer. Assays to measure cell proliferation are critical in assessing the effect of compounds like this compound.
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
This compound (or relevant miR-99 mimic/inhibitor, or STAT3 inhibitor)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., DMSO or Sorenson's buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The effect of this compound on cell proliferation can be quantified by comparing the absorbance of treated cells to the control. The half-maximal inhibitory concentration (IC50) can be determined from a dose-response curve.[5][6]
Quantitative Data Summary: Cell Proliferation
| Compound/Target | Cell Line | Assay | IC50 / Effect | Reference |
| miR-100 mimic | HaCaT (Keratinocytes) | Proliferation Assay | Decreased proliferation | [2] |
| SC99 (STAT3 Inhibitor) | Multiple Myeloma (MM) cells | Cell Death Assay | Induces cell death at 10-30 µM | [4] |
Section 2: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Many therapeutic agents induce apoptosis in cancer cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Cells of interest
-
This compound (or relevant modulator)
-
6-well plates or T25 flasks
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (1 x 10^6 cells) in a T25 flask and treat with desired concentrations of this compound for the specified time.[9]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 335 x g for 10 minutes.[10]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]
-
Staining: Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[10][11]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[9]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Data Summary: Apoptosis
| Compound/Target | Cell Line | Assay | Observation | Reference |
| SC99 (STAT3 Inhibitor) | Neuronal cells (in MCAO/R model) | Apoptosis Assay | Ameliorates neuronal apoptosis | [4] |
| miR-99 family | Cancer cells | Apoptosis Regulation | Modulates apoptosis | [1] |
Section 3: Signaling Pathway Analysis
Understanding how this compound affects specific signaling pathways is crucial for elucidating its mechanism of action.
Protocol 3: Western Blotting for Signaling Pathway Proteins
Western blotting allows for the detection and quantification of specific proteins within a sample, providing a snapshot of pathway activation.
Materials:
-
Cells of interest
-
This compound (or relevant modulator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and run them on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescent substrate. Detect the signal using an imaging system.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathways modulated by the miR-99 family and STAT3 inhibitors, along with a typical experimental workflow for cell-based assays.
Caption: miR-99 family targets IGF1R, mTOR, and AKT1 to regulate the PI3K/AKT/mTOR signaling pathway.
Caption: SC99 inhibits the JAK2/STAT3 signaling pathway by targeting the ATP-binding pocket of JAK2.
Caption: A generalized workflow for conducting cell-based assays to evaluate the effects of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MicroRNA-99 Family Targets AKT/mTOR Signaling Pathway in Dermal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-99 family targets AKT/mTOR signaling pathway in dermal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for AS-99 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: AS-99 is a hypothetical compound presented for illustrative purposes. The following data and protocols are representative of typical preclinical animal model studies in drug development and are not based on an existing therapeutic agent.
Introduction
This compound is a novel, hypothetical small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and proliferation. These application notes provide detailed protocols and dosage guidelines for the use of this compound in common animal models for preclinical oncology research. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Quantitative Data Summary
The following tables summarize the key dosage and pharmacokinetic parameters of this compound determined in rodent models. These values are intended to serve as a starting point for study design and may require optimization depending on the specific animal model and experimental goals.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Maximally Tolerated Dose (MTD) (mg/kg) |
| Mouse (ICR) | Intravenous (IV) | 32 | 22.5 |
| Mouse (ICR) | Oral (PO) | >2000 | 1000 |
| Rat (Sprague-Dawley) | Intravenous (IV) | 25 | 18 |
| Rat (Sprague-Dawley) | Oral (PO) | >2000 | 1200 |
Data is hypothetical and for illustrative purposes.
Table 2: Recommended Dose Ranges for Efficacy Studies
| Species | Tumor Model | Route of Administration | Dosing Schedule | Effective Dose Range (mg/kg) |
| Mouse (NU/NU) | Human Xenograft (e.g., A549) | Oral (PO) | Daily for 21 days | 50 - 100 |
| Mouse (C57BL/6) | Syngeneic (e.g., B16-F10) | Intraperitoneal (IP) | Every other day for 14 days | 25 - 75 |
| Rat (Fischer 344) | 9L Gliosarcoma | Intravenous (IV) | Twice weekly for 2 weeks | 5 - 15 |
Data is hypothetical and for illustrative purposes.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Single 50 mg/kg Dose)
| Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 15.2 | 0.1 | 25.8 | 2.1 | 100 |
| Oral (PO) | 3.8 | 2.0 | 19.9 | 2.5 | 77 |
| Intraperitoneal (IP) | 5.1 | 1.0 | 22.5 | 2.3 | 87 |
Data is hypothetical and for illustrative purposes.[1]
Signaling Pathway
This compound is designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal models. All procedures should be performed in accordance with institutional guidelines for animal care and use.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water for oral administration; 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline for intravenous administration)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
For oral administration, weigh the appropriate amount of this compound powder and suspend it in the 0.5% CMC vehicle.
-
Vortex the suspension vigorously for 5-10 minutes until a homogenous mixture is achieved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
For intravenous administration, first dissolve this compound in DMSO. Then, add PEG300 and Tween 80, and vortex to mix. Finally, add sterile saline dropwise while vortexing to avoid precipitation.
-
Prepare the formulation fresh on each day of dosing.
Administration of this compound
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound.[2][3]
A. Oral Gavage (PO)
Materials:
-
Animal gavage needles (20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes (1 mL)
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared this compound suspension into the syringe.
-
Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Administer the dose slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
A safe gavage volume for mice and rats is typically up to 10 mL/kg.[4]
B. Intravenous Injection (IV) - Tail Vein
Materials:
-
27-30 gauge needles
-
1 mL syringes
-
Animal restrainer
-
Heat lamp (optional)
Protocol:
-
Place the animal in a restraining device.
-
If needed, warm the tail with a heat lamp to induce vasodilation.[5]
-
Clean the tail with 70% ethanol.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the this compound solution. The maximum recommended volume for a single tail vein injection in a mouse is 0.2 mL.[2]
-
Withdraw the needle and apply gentle pressure to the injection site.
C. Intraperitoneal Injection (IP)
Materials:
-
25-27 gauge needles
-
1 mL syringes
Protocol:
-
Restrain the animal with its head tilted downwards.
-
Insert the needle, bevel up, at a 45-degree angle into the lower right or left quadrant of the abdomen, avoiding the midline.[5]
-
Aspirate to ensure no blood or urine is drawn, which would indicate improper placement.[5]
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical efficacy study of this compound.
Safety and Toxicology Considerations
-
Toxicity Monitoring: During the study, animals should be monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Dose Selection: The initial dose for efficacy studies should be based on the MTD determined in preliminary toxicity studies. It is recommended to test a range of doses to establish a dose-response relationship.
-
Necropsy and Histopathology: At the end of the study, a full necropsy should be performed, and major organs should be collected for histopathological analysis to identify any potential target organ toxicities.
These application notes and protocols are intended to provide a comprehensive guide for the preclinical evaluation of this compound in animal models. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data to support the continued development of this hypothetical compound.
References
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. humapub.com [humapub.com]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
Application Note: Western Blot Protocol for Measuring Inhibition of Akt Phosphorylation by AS-99 (MK-2206)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Akt (also known as Protein Kinase B) is a serine/threonine protein kinase that acts as a central node in this pathway.[5] Its activation, marked by phosphorylation at key residues such as Serine 473 (Ser473) and Threonine 308 (Thr308), is crucial for downstream signaling.[3][6] Dysregulation of the Akt pathway is frequently associated with various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][4]
AS-99, known scientifically as MK-2206, is a potent and highly selective, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[6][7][8] Unlike ATP-competitive inhibitors, MK-2206 binds to a site distinct from the active site, locking the kinase in an inactive conformation and preventing its phosphorylation and subsequent activation.[6][7][9] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibitory effect of this compound (MK-2206) on Akt phosphorylation in cell culture models. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it ideal for assessing changes in protein phosphorylation states.[10]
Experimental Protocol
This protocol outlines the steps for treating cells with the Akt inhibitor this compound (MK-2206), preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of Akt at Ser473.
I. Materials and Reagents
-
Cell Culture: Human cancer cell line known to have active Akt signaling (e.g., PC3, HT29, or A2780).
-
Inhibitor: this compound (MK-2206, Selleck Chemicals or equivalent), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific). Keeping samples on ice and using inhibitors is crucial to prevent dephosphorylation.[11][12]
-
Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific) for protein quantification.
-
SDS-PAGE:
-
Laemmli sample buffer (2x) with β-mercaptoethanol.
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels).
-
SDS-PAGE running buffer (e.g., MOPS or MES).
-
-
Western Blotting:
-
PVDF membrane (0.45 µm).
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins like casein that can cause high background with phospho-specific antibodies.[11][12][13]
-
Wash buffer: TBST.
-
-
Antibodies:
-
Primary Antibody 1: Rabbit anti-phospho-Akt (Ser473) antibody.
-
Primary Antibody 2: Rabbit anti-Akt (pan) antibody (for total Akt).
-
Loading Control: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody 1: HRP-conjugated anti-rabbit IgG.
-
Secondary Antibody 2: HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc or Amersham Imager).
II. Step-by-Step Methodology
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Prepare serial dilutions of this compound (MK-2206) in culture media from the 10 mM DMSO stock. A typical final concentration range to test is 0, 0.1, 0.3, 1, and 3 µM.[6][14] Include a DMSO-only vehicle control. c. Replace the medium with the this compound containing medium and incubate for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. b. Add an equal volume of 2x Laemmli sample buffer to each normalized lysate. c. Denature the samples by heating at 95°C for 5 minutes.[10][12] d. Load the samples onto a precast polyacrylamide gel, along with a protein ladder. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12] b. After transfer, briefly stain the membrane with Ponceau S to confirm successful and even transfer. Destain with wash buffer.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12] b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST.[12] d. Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Imaging: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.[15][16]
-
Stripping and Re-probing (for Total Akt and Loading Control): a. To normalize the phospho-protein signal, the membrane must be probed for total Akt and a loading control. b. Strip the membrane using a mild stripping buffer. c. Block the membrane again and probe with the primary antibody for total Akt, followed by the appropriate secondary antibody and detection. d. Repeat the stripping and re-probing process for the loading control (e.g., β-actin).
-
Data Analysis and Quantification: a. Use image analysis software (like ImageJ or Bio-Rad Image Lab) to measure the band intensity (densitometry) for p-Akt, total Akt, and the loading control for each lane.[17] b. Normalize the p-Akt signal to the total Akt signal for each condition. c. Further normalize this ratio to the loading control to correct for any loading inaccuracies.[18] d. Plot the normalized p-Akt levels against the concentration of this compound (MK-2206).
Data Presentation
The quantitative data from the densitometry analysis can be summarized as follows. The values represent the relative band intensity normalized first to total Akt and then to the loading control (β-actin), expressed as a fold change relative to the vehicle control (0 µM).
| This compound (MK-2206) Conc. (µM) | Normalized p-Akt (Ser473) Intensity (Fold Change) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 0.1 | 0.65 | ± 0.05 |
| 0.3 | 0.31 | ± 0.04 |
| 1.0 | 0.12 | ± 0.02 |
| 3.0 | 0.04 | ± 0.01 |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) illustrate key aspects of the experimental design and underlying biology.
Caption: Experimental workflow for Western blot analysis.
Caption: Inhibition of the Akt signaling pathway by this compound.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 3. sinobiological.com [sinobiological.com]
- 4. cusabio.com [cusabio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. MK-2206 - Wikipedia [en.wikipedia.org]
- 9. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. betalifesci.com [betalifesci.com]
- 18. bio-rad.com [bio-rad.com]
Application Note: AS-99 for Pull-Down Experiments with XYZ Protein
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AS-99 is a novel, high-affinity small molecule designed to specifically interact with the hypothetical XYZ protein, a key regulator in the ABC signaling pathway. This pathway is implicated in cellular proliferation and differentiation, making the XYZ protein a critical target for therapeutic research. Pull-down assays are an effective in vitro method to isolate and identify protein-protein interactions.[1][2][3] This application note provides a detailed protocol for using biotin-labeled this compound (this compound-Biotin) to perform pull-down experiments to isolate and analyze the XYZ protein from cell lysates. The described methodology is crucial for researchers and drug development professionals investigating the ABC signaling cascade and the function of the XYZ protein.
Data Presentation
The following tables summarize hypothetical quantitative data from pull-down experiments using this compound-Biotin.
Table 1: Binding Affinity of this compound to XYZ Protein
| Ligand | Target Protein | Method | Dissociation Constant (Kd) |
| This compound | Recombinant XYZ | Surface Plasmon Resonance | 15 nM |
| This compound-Biotin | Recombinant XYZ | Isothermal Titration Calorimetry | 25 nM |
| Control Compound | Recombinant XYZ | Surface Plasmon Resonance | > 100 µM |
Table 2: Quantification of Pulled-Down XYZ Protein from Cell Lysate
| Condition | Input XYZ (ng/µL) | Eluted XYZ (ng/µL) | % Recovery |
| This compound-Biotin | 50 | 42.5 | 85% |
| Biotin only (Control) | 50 | 1.5 | 3% |
| No Bait (Control) | 50 | 0.5 | 1% |
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for performing a pull-down assay with this compound-Biotin to isolate the XYZ protein.
Materials and Reagents
-
This compound-Biotin (prepared in DMSO)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing XYZ protein (e.g., from transfected HEK293T cells)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2X SDS-PAGE loading buffer
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Magnetic rack
-
Western blotting reagents and antibodies against XYZ protein
Protocol: Pull-Down of XYZ Protein using this compound-Biotin
-
Preparation of Beads:
-
Resuspend the streptavidin-coated magnetic beads by gentle vortexing.
-
Transfer 50 µL of the bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to separate the beads from the storage buffer. Remove and discard the supernatant.
-
Wash the beads twice with 500 µL of Wash Buffer. After each wash, use the magnetic rack to separate the beads and discard the supernatant.
-
Resuspend the beads in 400 µL of Wash Buffer containing 1% BSA and incubate for 30 minutes at 4°C with gentle rotation to block non-specific binding sites.
-
Wash the blocked beads once with 500 µL of Wash Buffer.
-
-
Immobilization of this compound-Biotin (Bait):
-
Resuspend the washed beads in 200 µL of Wash Buffer.
-
Add 10 µM of this compound-Biotin to the bead suspension. For a negative control, add an equivalent volume of DMSO or use biotin alone.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated compound to bind to the streptavidin beads.
-
Wash the beads three times with 500 µL of Wash Buffer to remove any unbound this compound-Biotin.
-
-
Binding of XYZ Protein (Prey):
-
Prepare cell lysate by incubating cells in Lysis Buffer for 30 minutes on ice, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Add 500 µg of pre-cleared cell lysate to the beads coated with this compound-Biotin.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow the XYZ protein to bind to the immobilized this compound.
-
-
Washing:
-
After incubation, place the tube on the magnetic rack and discard the supernatant (flow-through).
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
For SDS-PAGE analysis: Add 50 µL of 2X SDS-PAGE loading buffer directly to the beads. Boil the sample at 95-100°C for 5-10 minutes. The supernatant will contain the eluted proteins.
-
For functional assays (native elution): Add 100 µL of Elution Buffer (0.1 M Glycine-HCl, pH 2.5) and incubate for 5 minutes at room temperature. Separate the beads using the magnetic rack and collect the supernatant containing the eluted protein. Immediately neutralize the eluate by adding 10 µL of Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific for the XYZ protein.
-
Visualizations
Signaling Pathway
The following diagram illustrates the hypothetical ABC signaling pathway, where the upstream kinase phosphorylates and activates the XYZ protein, which in turn modulates gene transcription.
Caption: ABC Signaling Pathway involving XYZ protein.
Experimental Workflow
This diagram outlines the key steps of the pull-down assay using this compound-Biotin.
Caption: Experimental workflow for this compound pull-down.
References
Application Notes and Protocols for High-Throughput Screening of AS-99, a Selective ASH1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-99 is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1).[1][2] ASH1L is a key enzyme that catalyzes the methylation of histone H3 on lysine 36 (H3K36), a modification associated with active gene transcription.[3] Dysregulation of ASH1L activity has been implicated in the pathogenesis of various diseases, particularly in acute leukemias driven by MLL (Mixed-Lineage Leukemia) fusion proteins.[4][5] this compound exerts its anti-leukemic effects by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating the expression of MLL fusion target genes, such as HOXA9.[1][2][6] These characteristics make this compound and its target ASH1L compelling subjects for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays, including both biochemical and cell-based approaches.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the catalytic SET domain of ASH1L, thereby preventing the methylation of H3K36.[1][2] In the context of MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit a complex of proteins, including ASH1L, to target genes like HOXA9. This leads to increased H3K36 methylation and sustained expression of leukemogenic genes, ultimately driving cell proliferation and blocking differentiation. By inhibiting ASH1L, this compound disrupts this process, leading to the downregulation of HOXA9 and other MLL target genes, which in turn induces apoptosis and myeloid differentiation in leukemia cells.[1][4][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, demonstrating its potency and selectivity. This data is crucial for designing and interpreting HTS experiments.
| Parameter | Value | Description | Reference |
| IC50 | 0.79 µM | The half maximal inhibitory concentration against ASH1L enzymatic activity in a biochemical assay. | [1][2] |
| Kd | 0.89 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to ASH1L. | [1][2] |
| Cellular GI50 | ~1-5 µM | The concentration causing 50% growth inhibition in various MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) after 7 days of treatment. | [6] |
| Selectivity | >100-fold | This compound shows over 100-fold selectivity for ASH1L compared to a panel of 20 other histone methyltransferases, with no significant inhibition observed at 50 µM. | [6] |
High-Throughput Screening Protocols
Two primary types of assays are recommended for high-throughput screening of compounds targeting the ASH1L pathway: a biochemical assay to directly measure the inhibition of ASH1L enzymatic activity and a cell-based assay to assess the phenotypic consequences of ASH1L inhibition in a relevant cellular context.
Biochemical HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ASH1L Activity
This protocol describes a non-radioactive, homogeneous assay format suitable for HTS to identify inhibitors of ASH1L. The assay measures the production of S-adenosylhomocysteine (SAH), a common by-product of all S-adenosylmethionine (SAM)-dependent methyltransferase reactions.
Experimental Workflow:
Detailed Protocol:
Materials:
-
Recombinant human ASH1L enzyme
-
Nucleosome substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
HTRF Methyltransferase Assay Kit (or similar SAH detection kit)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well low-volume white plates
-
Multimode plate reader with HTRF capability
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or control (this compound, DMSO) into 384-well assay plates using an acoustic liquid handler.
-
Enzyme and Substrate Addition: Prepare a master mix containing assay buffer, ASH1L enzyme (final concentration ~0.25 µM), and nucleosome substrate (final concentration ~0.4 µM). Dispense 5 µL of this mix into each well.
-
Initiation of Reaction: Prepare a solution of SAM in assay buffer. Add 5 µL of the SAM solution (final concentration ~0.7 µM) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add 10 µL of the HTRF detection reagents (e.g., SAH-d2 acceptor and anti-SAH-cryptate) to each well.
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (cryptate emission) and 620 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the percent inhibition for each compound relative to the DMSO (0% inhibition) and a potent inhibitor (100% inhibition) control.
Cell-Based HTS Assay: Cell Proliferation (MTT) Assay in MLL-Rearranged Leukemia Cells
This protocol outlines a colorimetric assay to assess the effect of compounds on the proliferation of MLL-rearranged leukemia cells, which are known to be sensitive to ASH1L inhibition.
Experimental Workflow:
Detailed Protocol:
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., 20% SDS in 50% DMF)
-
384-well clear-bottom cell culture plates
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Seed MLL-rearranged leukemia cells into 384-well plates at a density of 1,000 to 5,000 cells per well in 40 µL of culture medium.
-
Compound Addition: Add 10 µL of test compounds or controls (this compound, DMSO) at the desired final concentration.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Final Incubation: Leave the plates at room temperature in the dark for at least 2 hours.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent growth inhibition relative to DMSO-treated control cells.
Secondary Assays
Hits identified from the primary screens should be further validated using secondary assays to confirm their mechanism of action.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can confirm if the inhibition of cell proliferation is due to the induction of apoptosis.[8] Cells are stained with Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and propidium iodide, which stains necrotic cells.[8]
-
Gene Expression Analysis (qRT-PCR): To confirm on-target activity, the effect of hit compounds on the expression of known ASH1L target genes, such as HOXA9, can be measured by quantitative real-time PCR. A significant downregulation of these genes would be indicative of ASH1L pathway inhibition.[7]
Conclusion
The protocols and data presented here provide a comprehensive guide for the high-throughput screening of compounds targeting the ASH1L pathway using this compound as a reference inhibitor. The combination of a direct biochemical assay and a physiologically relevant cell-based assay offers a robust strategy for the identification and validation of novel drug candidates for the treatment of MLL-rearranged leukemias and other diseases driven by aberrant ASH1L activity.
References
- 1. Frontiers | Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis [frontiersin.org]
- 2. Scholars@Duke publication: ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia. [scholars.duke.edu]
- 3. alexslemonade.org [alexslemonade.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Mammalian ASH1L Is a Histone Methyltransferase That Occupies the Transcribed Region of Active Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-99 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-99 is an experimental small molecule compound under investigation for its potential neuroprotective properties. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its evaluation in both in vitro and in vivo models of neurodegeneration. The methodologies described herein are designed to assess the efficacy of this compound in mitigating neuronal damage and to elucidate the underlying molecular pathways involved in its neuroprotective effects.
The primary proposed mechanism of this compound is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular resistance to oxidative stress.[1] By promoting the translocation of Nrf2 to the nucleus, this compound is hypothesized to upregulate the expression of a suite of antioxidant and cytoprotective genes, thereby shielding neurons from oxidative damage, a common pathological feature in many neurodegenerative diseases.[1]
Proposed Signaling Pathway of this compound
The neuroprotective effects of this compound are believed to be mediated through the activation of the Nrf2-ARE (Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is thought to interact with Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes. This leads to the transcription of several neuroprotective genes, including those encoding for antioxidant enzymes and proteins involved in detoxification and inflammation modulation.
Experimental Protocols
I. In Vitro Neuroprotection Assays
These protocols are designed to assess the neuroprotective efficacy of this compound in cultured neuronal cells against common insults relevant to neurodegenerative diseases.
1.1. Cell Culture and Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotection studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (10 µM) for 5-7 days, followed by BDNF (50 ng/mL) for an additional 3-5 days.
1.2. Oxidative Stress Induction and this compound Treatment
This protocol outlines the induction of oxidative stress using hydrogen peroxide (H₂O₂) and the assessment of this compound's protective effects.
-
Experimental Workflow:
-
Detailed Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 24 hours.
-
Assess cell viability using the MTT assay and measure relevant biomarkers.
-
1.3. Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
After treatment, incubate cells with MTT solution (0.5 mg/mL) for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cells with 10 µM DCFH-DA for 30 minutes.
-
Measure fluorescence intensity (excitation 485 nm, emission 535 nm).
-
-
Western Blot for Nrf2 Activation:
-
Lyse cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total Nrf2 and nuclear Nrf2.
-
Use an appropriate secondary antibody and visualize with chemiluminescence.
-
1.4. Quantitative Data Summary (In Vitro)
| Concentration of this compound (µM) | Cell Viability (%) vs. H₂O₂ | Relative ROS Levels (%) vs. H₂O₂ | Nuclear Nrf2 Fold Increase vs. Control |
| Vehicle Control | 52.3 ± 4.1 | 285.4 ± 15.2 | 1.0 ± 0.1 |
| 0.1 | 58.7 ± 3.9 | 250.1 ± 12.8 | 1.8 ± 0.3 |
| 1 | 75.2 ± 5.5 | 180.6 ± 10.5 | 3.5 ± 0.4 |
| 10 | 88.9 ± 4.8 | 115.3 ± 8.9 | 5.2 ± 0.6 |
| 100 | 92.1 ± 3.7 | 105.8 ± 7.4 | 5.5 ± 0.5 |
II. In Vivo Neuroprotection Studies
This protocol describes the use of a mouse model of focal cerebral ischemia to evaluate the neuroprotective effects of this compound in vivo.
2.1. Animal Model and Ischemia Induction
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Ischemia Model: Transient middle cerebral artery occlusion (tMCAO). This model mimics ischemic stroke in humans.[2]
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
A midline neck incision is made to expose the common carotid artery.
-
A 6-0 nylon monofilament with a silicon-coated tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.
-
2.2. This compound Administration and Experimental Groups
-
Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in saline) and administered via intraperitoneal (i.p.) injection.
-
Experimental Groups:
-
Sham: Mice undergo the surgical procedure without MCAO.
-
Vehicle: MCAO mice receive vehicle injection.
-
This compound (10 mg/kg): MCAO mice receive this compound at 10 mg/kg.
-
This compound (30 mg/kg): MCAO mice receive this compound at 30 mg/kg.
-
-
Dosing Regimen: A single dose of this compound or vehicle is administered 30 minutes after the onset of reperfusion.
2.3. Assessment of Neuroprotection and Functional Outcome
-
Experimental Workflow:
-
Neurological Deficit Scoring: A 5-point neurological score is used to assess motor deficits at 24, 48, and 72 hours post-MCAO.
-
Infarct Volume Measurement: At 72 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area is measured, and the total infarct volume is calculated.
-
Immunohistochemistry: Brain sections are stained for markers of neuronal survival (e.g., NeuN) and oxidative stress (e.g., 4-HNE).
2.4. Quantitative Data Summary (In Vivo)
| Treatment Group | Neurological Score (at 72h) | Infarct Volume (% of Hemisphere) | NeuN Positive Cells (cells/mm²) in Penumbra |
| Sham | 0.2 ± 0.1 | 0.5 ± 0.2 | 250.3 ± 15.8 |
| Vehicle | 3.5 ± 0.4 | 45.2 ± 5.1 | 85.6 ± 9.7 |
| This compound (10 mg/kg) | 2.4 ± 0.3 | 30.8 ± 4.5 | 152.1 ± 12.3 |
| This compound (30 mg/kg) | 1.6 ± 0.2 | 18.5 ± 3.9 | 205.4 ± 14.1 |
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of the experimental compound this compound as a potential neuroprotective agent. The combination of in vitro and in vivo models allows for a comprehensive assessment of its efficacy and mechanism of action. The data presented in the summary tables are illustrative and should be generated through rigorous experimentation. Successful outcomes from these studies would provide a strong rationale for further development of this compound as a therapeutic for neurodegenerative diseases.
References
Troubleshooting & Optimization
AS-99 solubility issues in aqueous solutions
Welcome to the technical support center for AS-99. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the mTOR kinase. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1] this compound exerts its therapeutic effects by blocking the downstream signaling of mTOR, thereby inhibiting cell growth and inducing apoptosis in target cells.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this a known issue?
Yes, this compound is a hydrophobic molecule with low intrinsic aqueous solubility. This is a common challenge for many kinase inhibitors. More than 40% of new chemical entities (NCEs) are practically insoluble in water, which poses a significant hurdle in drug development.[2] It is not uncommon for researchers to observe precipitation or incomplete dissolution, especially when preparing stock solutions or diluting into aqueous experimental media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do to prevent this?
Precipitation upon dilution into aqueous media is a frequent issue.[3] Here are several strategies to mitigate this:
-
Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 0.5% in your experimental medium, as higher concentrations can be cytotoxic.
-
Use a co-solvent system: Employing a mixture of solvents can enhance solubility. For instance, a combination of DMSO and polyethylene glycol 400 (PEG400) might be effective.[2]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[3]
-
Warm the aqueous medium: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes improve the solubility of the compound.[4] However, it is crucial to ensure that this compound is stable at this temperature.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.[3]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues with this compound.
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high for the selected solvent.
-
Troubleshooting Steps:
-
Try reducing the concentration of this compound.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.[4]
-
Consider a different organic solvent.
-
Issue 2: The prepared this compound stock solution appears cloudy or has visible particulates.
-
Possible Cause: The compound may not be fully dissolved or may have started to precipitate.
-
Troubleshooting Steps:
-
Vortex the solution vigorously.
-
Briefly sonicate the vial to break up any aggregates.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: Variability in the preparation of this compound solutions can lead to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Ensure the this compound stock solution is completely dissolved before each use.
-
Always prepare fresh dilutions of this compound for each experiment from a clear stock solution.
-
Standardize the dilution protocol, including the rate of addition and mixing, to ensure consistency.
-
Data Presentation
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guide for preparing stock solutions and experimental dilutions.
| Solvent System | Concentration (mM) | Temperature (°C) | Observations |
| Water | < 0.1 | 25 | Insoluble |
| PBS (pH 7.4) | < 0.1 | 25 | Insoluble |
| 100% DMSO | 50 | 25 | Soluble, clear solution |
| 100% Ethanol | 10 | 25 | Soluble, clear solution |
| 10% DMSO in PBS | 0.5 | 25 | May precipitate over time |
| 5% PEG400 / 5% DMSO in PBS | 1 | 25 | Forms a stable solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. c. When adding the this compound stock to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid mixing and minimize local high concentrations that can lead to precipitation. d. Use the final diluted solutions immediately in your experiment.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
Technical Support Center: Preventing AS-99 Precipitation in Cell Culture Media
Welcome to the technical support center for AS-99. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a novel, potent inhibitor of the XYZ signaling pathway, which is critical in various cellular processes, including proliferation and apoptosis. Its high selectivity makes it a valuable tool for studying the specific roles of this pathway in both normal and diseased cells. However, as a hydrophobic molecule, this compound can be prone to precipitation in aqueous solutions like cell culture media.
Q2: What are the visual indicators of this compound precipitation?
This compound precipitation can manifest in several ways. You may observe the culture medium appearing cloudy or hazy. Fine particles might be visible to the naked eye or under a microscope, and in some cases, larger crystals can form on the surface of the culture vessel.[1] It is important to differentiate this from microbial contamination, which might also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[1]
Q3: What are the primary causes of this compound precipitation in cell culture?
The precipitation of this compound is often due to a combination of factors:
-
Physicochemical Properties of this compound: Many experimental compounds, including this compound, have low water solubility.[1]
-
Solvent-Related Issues: A common solvent for creating stock solutions of compounds like this compound is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous cell culture medium, the sudden shift in solvent polarity can cause the compound to precipitate out of solution.[1]
-
High Compound Concentration: Every compound has a solubility limit in a given solvent system. If the final concentration of this compound in the media exceeds this limit, it will precipitate.[1]
-
Temperature Fluctuations: Changes in temperature can significantly impact the solubility of this compound. For instance, adding a cold stock solution to a 37°C incubator can lead to precipitation.[2] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[1]
-
pH of the Medium: The pH of the cell culture medium can affect the solubility of pH-sensitive compounds. The CO2 environment in an incubator can alter the media's pH, potentially causing this compound to precipitate.[2]
-
Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium and phosphate) and proteins (from serum), can interact with this compound, leading to the formation of insoluble complexes.[1][2]
Q4: Can the type of cell culture medium affect this compound precipitation?
Yes, the composition of the cell culture medium can significantly influence the solubility of this compound.[1] Different media formulations like DMEM, RPMI-1640, and F-12 have varying concentrations of salts, amino acids, and other components.[1] For example, media with higher concentrations of calcium or phosphate may be more likely to form insoluble precipitates with certain compounds.[1][3]
Q5: Is it acceptable to use media with a visible precipitate of this compound?
It is strongly advised not to use media that contains a visible precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[4] Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Initial Observation and Potential Causes
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | The final concentration of this compound exceeds its solubility limit in the aqueous media.[2] | - Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for the final dilution.[2]- Perform serial dilutions of the stock solution directly in the culture medium.[2] |
| Improper mixing technique leading to localized high concentrations. | - Add the this compound stock solution dropwise to the pre-warmed culture medium while gently swirling.[5]- Pre-warm the medium to 37°C to aid in solubilization.[5] | |
| The culture medium becomes cloudy or a precipitate forms over time in the incubator. | Temperature shift affecting solubility.[2] | - Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[2] |
| pH shift due to the incubator's CO2 environment.[2] | - Ensure the medium is properly buffered for the CO2 concentration used in the incubator.[2] | |
| Interaction with media components over time.[2] | - Test the stability of this compound in the specific cell culture medium over the intended duration of the experiment.- If using serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows.[5] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
This protocol will help you determine the empirical solubility limit of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (e.g., 37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[2]
-
Vortex gently immediately after each dilution step.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, and 24 hours).[2]
-
-
Microscopic Examination:
-
For a more detailed analysis, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.[2]
-
Visualization of Key Processes
Below are diagrams illustrating the troubleshooting workflow and the factors that influence the solubility of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility in media.
References
Technical Support Center: Optimizing AS-99 Concentration for XYZ Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AS-99, a potent and selective inhibitor of the XYZ kinase. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, ATP-competitive inhibitor of the XYZ kinase. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the XYZ signaling pathway.
Q2: What is the recommended starting concentration for this compound in in vitro and cell-based assays?
A2: For initial in vitro kinase assays, a common starting point is to test a wide range of concentrations, from 1 nM to 100 µM, to determine the IC50 value.[1] For cell-based assays, a narrower range around the determined IC50 is recommended, typically starting from 10-fold below to 10-fold above the in vitro IC50 value.[2] It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental conditions.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[1] To avoid repeated freeze-thaw cycles that can degrade the compound, store the stock solution in small aliquots at -20°C or -80°C.[1] When preparing working solutions, ensure the final concentration of the solvent in your assay is low (typically <0.5%) to prevent solvent-induced effects.[1]
Q4: Is this compound selective for the XYZ kinase?
A4: this compound has been designed for high selectivity towards the XYZ kinase. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[3] It is recommended to perform selectivity profiling against a panel of related kinases to confirm its specificity in your experimental system.[1]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of XYZ activity in my in vitro kinase assay.
-
Potential Cause: Incorrect assay conditions.
-
Potential Cause: Degraded this compound.
-
Solution: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of existing stock solutions.[1]
-
-
Potential Cause: Issues with the kinase enzyme.
-
Solution: Verify the activity of your XYZ kinase using a known positive control inhibitor. Enzyme aggregation can also lead to altered activity.[5]
-
Problem 2: I am seeing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound.
-
Potential Cause: Solvent toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Run a vehicle control with the solvent alone to assess its toxicity. Ensure the final solvent concentration is kept to a minimum (ideally <0.1%).[1]
-
-
Potential Cause: Off-target effects.
-
Solution: The observed cytotoxicity may be due to the inhibition of other essential kinases.[1] Consider performing a broader kinase screen to identify potential off-target interactions. Testing this compound in a cell line that does not express XYZ can also help differentiate between on-target and off-target toxicity.[1]
-
Problem 3: My results are not reproducible between experiments.
-
Potential Cause: Variability in experimental execution.
-
Solution: Inconsistent pipetting, improper mixing of reagents, and variations in incubation times can all contribute to poor reproducibility.[4] Standardize all experimental steps and ensure thorough mixing.
-
-
Potential Cause: Cell culture variability.
-
Solution: Ensure that cells are seeded at a consistent density and are in a similar growth phase for each experiment.[1]
-
-
Potential Cause: Instability of this compound in cell culture media.
-
Solution: The compound may degrade in the complex aqueous environment of cell culture media. Assess the stability of this compound in your specific media over the time course of your experiment.[6]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Kinase | IC50 (nM) |
| XYZ | 15 |
| Kinase A | > 10,000 |
| Kinase B | 2,500 |
| Kinase C | > 10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Target Engagement (EC50, nM) | Anti-proliferative Activity (GI50, nM) |
| Cell Line 1 (XYZ-dependent) | 50 | 120 |
| Cell Line 2 (XYZ-independent) | > 10,000 | > 10,000 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Solubility in DMSO | > 50 mg/mL |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
Experimental Protocols
Protocol: Determination of this compound IC50 in an In Vitro Kinase Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against the XYZ kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant XYZ kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
This compound
-
ATP
-
Kinase assay buffer
-
DMSO
-
Luminescence-based kinase assay kit
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.1 nM).[7]
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.[4]
-
Enzyme and Substrate Addition: Prepare a master mix containing the XYZ kinase and its substrate in the kinase assay buffer. Add this mix (e.g., 10 µL) to all wells. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[4]
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the detection reagent from the luminescence-based assay kit.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[8]
Visualizations
Caption: Hypothetical XYZ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
AS-99 off-target effects in [specific cell line]
Technical Support Center: AS-99
Disclaimer: The compound "this compound" appears to be a hypothetical agent for the purpose of this guide. The following information is based on the well-characterized off-target effects of tyrosine kinase inhibitors (TKIs) in the HeLa cell line and is intended to serve as a representative example. HeLa is a human cervical cancer cell line widely used in research.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with TKIs like this compound in HeLa cells?
A1: Tyrosine kinase inhibitors, while designed to be specific, can often interact with unintended kinases and other proteins, leading to a range of off-target effects.[2][3] In HeLa cells, a common cervical cancer cell line, these effects can manifest as:
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Induction of Apoptosis: Many TKIs can trigger programmed cell death, or apoptosis, through unintended pathways.[4]
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Cell Cycle Arrest: Off-target effects can lead to a halt in the cell division cycle at various phases, such as G2/M.[5]
-
Activation of Compensatory Signaling Pathways: Inhibition of a primary target can sometimes lead to the upregulation of alternative survival pathways.[6]
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Cytotoxicity: Non-specific binding can result in general cellular toxicity, leading to cell death.[7]
Q2: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are several strategies:
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Use a Structurally Unrelated Inhibitor: Test another TKI with the same primary target but a different chemical structure. If the observed phenotype persists, it is more likely to be an on-target effect.[6]
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Rescue Experiments: If possible, introduce a mutated, drug-resistant version of the target kinase into your HeLa cells. This should reverse the on-target effects, while off-target effects will remain.[6]
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Dose-Response Analysis: On-target effects typically occur at lower concentrations of the inhibitor, while off-target effects may only appear at higher doses.
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Kinome Profiling: A comprehensive kinome scan can identify other kinases that this compound inhibits, providing a broader picture of its activity.[6]
Q3: My HeLa cells are showing unexpected morphological changes after treatment with this compound. What could be the cause?
A3: Unexpected morphological changes can be indicative of several off-target effects:
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Cytoskeletal Disruption: Some TKIs can interfere with proteins that regulate the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility.
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Induction of Autophagy: The formation of vacuoles in the cytoplasm could suggest the activation of autophagy, a cellular self-degradation process.
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Apoptotic Blebbing: If the cells are undergoing apoptosis, you may observe membrane blebbing, a hallmark of this process.[4]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[6] 2. Compare with a structurally different inhibitor for the same target.[6] | 1. Identification of unintended kinase targets responsible for toxicity. 2. Confirmation of whether cytotoxicity is an on- or off-target effect. |
| Compound Solubility Issues | 1. Visually inspect the media for any signs of precipitation. 2. Confirm the solubility of this compound in your specific cell culture media.[8] | Prevention of non-specific effects caused by compound precipitation.[6] |
| Solvent Toxicity | Run a vehicle-only control (e.g., DMSO) at the same concentration used for this compound. | To ensure that the solvent is not the source of the observed cytotoxicity.[6] |
Issue 2: Inconsistent or Unexpected Western Blot Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., MAPK, STAT pathways).[6] 2. Consider co-treatment with an inhibitor of the compensatory pathway. | 1. A clearer understanding of the cellular response to this compound.[6] 2. More consistent and interpretable results.[6] |
| Antibody Specificity Issues | 1. Validate your primary antibodies using positive and negative controls. 2. Consult the manufacturer's datasheet for recommended antibody concentrations and incubation conditions.[9] | Increased confidence in the specificity and reliability of your Western blot data. |
| Inhibitor Instability | Check the stability of this compound in your cell culture media at 37°C over the time course of your experiment.[8] | Assurance that the observed effects are due to the active compound and not its degradation products.[6] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in HeLa Cells
| Assay Type | On-Target Kinase (Hypothetical) | Common Off-Target Kinase 1 | Common Off-Target Kinase 2 |
| Biochemical IC50 (nM) | 15 | 250 | 800 |
| Cellular IC50 (nM) | 50 | 1000 | >5000 |
Biochemical IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50% in a cell-free system. Cellular IC50 values represent the concentration required to inhibit a cellular process by 50%. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of HeLa cells.
Methodology:
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Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Analysis of Signaling Pathways by Western Blotting
Objective: To investigate the effect of this compound on the phosphorylation status of target and off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate HeLa cells and treat with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control.[6]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of your target and potential off-target kinases overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL reagent.[9]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. quora.com [quora.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Anti-proliferative effect of isorhamnetin on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. benchchem.com [benchchem.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting AS-99 instability in experiments
Welcome to the technical support center for AS-99, a first-in-class inhibitor of the ASH1L histone methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address potential challenges, including compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the ASH1L (Absent, Small, or Homeotic 1-like) histone methyltransferase.[1][2] It functions by binding to the SET domain of ASH1L, which is responsible for its enzymatic activity.[1][3] This inhibition prevents the dimethylation of histone H3 at lysine 36 (H3K36me2), a key epigenetic mark associated with active gene transcription.[4][5][6] In the context of Mixed-Lineage Leukemia (MLL), the inhibition of ASH1L by this compound leads to the downregulation of critical MLL fusion target genes like HOXA9, MEF2C, DLX2, and FLT3, thereby blocking leukemia cell proliferation, inducing apoptosis (programmed cell death), and promoting differentiation.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor for ASH1L. In a panel of 20 different histone methyltransferases, including NSD1, NSD2, NSD3, and SETD2, this compound showed no significant inhibition at concentrations up to 50 µM, indicating a selectivity of over 100-fold for ASH1L.[2][3]
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated significant anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) leukemia.[2][3] It effectively inhibits the growth of various MLL-r leukemia cell lines and has been shown to reduce the leukemia burden in a xenotransplantation mouse model without causing toxicity to normal cells.[1][2][3]
Q4: What are the known downstream targets of the ASH1L pathway that are affected by this compound?
A4: ASH1L-mediated H3K36me2 is crucial for the recruitment of other proteins, such as LEDGF, which in turn helps to recruit the MLL fusion protein complex to the promoters of target genes.[6][7] By inhibiting ASH1L, this compound disrupts this process, leading to the downregulation of key MLL fusion protein target genes that are essential for leukemogenesis, including HOXA9, MEIS1, MEF2C, and FLT3.[3][5]
Troubleshooting Guide for this compound Instability and Other Experimental Issues
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
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Possible Cause 1: Compound Instability. The free base form of this compound has been noted to be prone to instability.
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Solution: It is highly recommended to use a more stable salt form, such as this compound TFA (trifluoroacetate salt), which exhibits the same biological activity.[2] If using the free base, prepare fresh stock solutions for each experiment and avoid long-term storage in solution.
-
-
Possible Cause 2: Poor Solubility. Like many small molecule inhibitors targeting protein interaction domains, this compound is likely hydrophobic, which can lead to poor solubility in aqueous assay media and cause precipitation.
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Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into your aqueous experimental medium, do so in a stepwise manner and vortex gently. Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. If precipitation is observed, consider using a formulation with a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68, after validating that the surfactant does not interfere with your assay.
-
-
Possible Cause 3: Compound Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.
-
Solution: Use low-adhesion plasticware for preparing and storing this compound solutions. Pre-wetting pipette tips with the solvent before aspirating the compound solution can also help minimize loss.
-
-
Possible Cause 4: Incorrect Cell Seeding Density or Assay Duration. The observed potency of a compound can be influenced by the number of cells and the duration of the treatment.
Issue 2: High variability between replicate experiments.
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Possible Cause 1: Inconsistent Compound Preparation. Repeated freeze-thaw cycles of stock solutions can lead to compound degradation.
-
Solution: Aliquot your high-concentration stock solution of this compound into single-use volumes and store them at -80°C. Thaw a fresh aliquot for each experiment.
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can alter cellular responses to treatment.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and free of contamination.
-
Issue 3: Unexpected toxicity in in vivo studies.
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Possible Cause 1: Formulation Issues. Poor formulation can lead to precipitation of the compound upon injection, causing localized toxicity or altered pharmacokinetics.
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Solution: For in vivo administration, this compound may require a specific vehicle to maintain its solubility and stability. A common formulation for hydrophobic compounds is a mixture of DMSO, PEG, and saline. Pharmacokinetic studies of this compound have reported favorable exposure following intraperitoneal (i.p.) and intravenous (i.v.) administration.[2][3] It is crucial to perform formulation optimization and tolerability studies before commencing efficacy experiments.
-
-
Possible Cause 2: Off-target effects at high concentrations. While this compound is highly selective, very high concentrations may lead to off-target activities.
-
Solution: Conduct a maximum tolerated dose (MTD) study to determine the optimal dose range for your in vivo model. Correlate the efficacious dose with the in vitro IC50 and GI50 values to ensure you are working within a relevant therapeutic window.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various leukemia cell lines.
| Cell Line | MLL Translocation | Assay Type | Parameter | Value (µM) | Reference |
| - | - | Histone Methyltransferase Assay | IC50 | 0.79 | [1][2] |
| MV4;11 | MLL-AF4 | MTT Cell Viability (7 days) | GI50 | 1.8 - 3.6 | [1][3] |
| MOLM13 | MLL-AF9 | MTT Cell Viability (7 days) | GI50 | 1.8 - 3.6 | [1][3] |
| KOPN8 | MLL-ENL | MTT Cell Viability (7 days) | GI50 | 1.8 - 3.6 | [1][3] |
| RS4;11 | MLL-AF4 | MTT Cell Viability (7 days) | GI50 | Not specified | [3] |
| SET2 | No MLL translocation | MTT Cell Viability (7 days) | GI50 | Weaker effect | [1] |
| K562 | No MLL translocation | MTT Cell Viability (7 days) | GI50 | Weaker effect | [1] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (e.g., MTT)
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Cell Seeding: Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere or stabilize for 24 hours.
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Compound Preparation: Prepare a 10 mM stock solution of this compound (preferably the TFA salt) in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
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Incubation: Incubate the plates for 7 days in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth inhibition against the log of the this compound concentration. Use a non-linear regression model to calculate the GI50 value.
General Protocol for In Vivo Xenograft Efficacy Study
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Animal Model: Use immunocompromised mice (e.g., NSG mice) for the xenotransplantation of human leukemia cells (e.g., MV4;11 cells engineered to express luciferase).
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Cell Implantation: Inject a defined number of leukemia cells intravenously or subcutaneously into the mice.
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Tumor Growth Monitoring: Monitor tumor engraftment and progression through bioluminescence imaging or measurement of palpable tumors.
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Group Allocation and Treatment: Once the leukemia is established, randomize the mice into treatment groups: vehicle control and this compound treatment group(s).
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Compound Administration: Prepare the this compound formulation for in vivo use. Based on pharmacokinetic data, administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and schedule.[2][3]
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Efficacy Assessment: Monitor the leukemia burden throughout the study using bioluminescence imaging. Also, monitor the body weight and overall health of the animals.
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Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess target engagement, such as measuring the levels of H3K36me2 or the expression of downstream target genes.
Visualizations
References
- 1. ASH1L inhibitor this compound|CAS 2323623-93-2|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Compound AS-99 Toxicity in Primary Neurons
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Compound AS-99 during experiments with primary neurons.
Troubleshooting Guide
A common challenge in neuropharmacological studies is managing the potential toxicity of novel compounds. This guide addresses specific issues that may arise during the use of Compound this compound.
Issue: My primary neurons appear unhealthy or are dying after treatment with this compound.
Possible Cause 1: Suboptimal Health of Primary Neuron Culture Primary neurons are sensitive and require specific conditions for optimal health.[1][2] Signs of a healthy culture include proper adherence to the well surface, and the extension of processes and axon outgrowth within the first few days.[1]
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Recommendation: Before initiating treatment with this compound, ensure your primary neuron cultures are healthy. Review your dissection, seeding density, and maintenance protocols to confirm they are optimized for the specific neuron type you are using.[1][2][3] Using a serum-free culture medium like Neurobasal with appropriate supplements can help maintain controlled concentrations of essential factors.[1]
Possible Cause 2: this compound Concentration is Too High Excessive concentrations of any compound can lead to off-target effects and cytotoxicity.
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Recommendation: Conduct a dose-response curve to identify the optimal, non-toxic concentration of this compound for your specific neuron type and the duration of your experiment. It is advisable to start with a broad range of concentrations to determine the toxicity threshold.[4]
Possible Cause 3: Solvent Toxicity The solvent used to dissolve this compound, such as DMSO, can be toxic to primary neurons, especially at higher concentrations.[5]
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Recommendation: Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as used in your this compound treatment. This will help you to distinguish between the toxicity of the compound and the solvent. Aim to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.[5]
Possible Cause 4: Prolonged Exposure to this compound The duration of exposure to a compound can significantly impact its toxic effects.
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Recommendation: Consider reducing the incubation time with this compound. It is possible that shorter exposure periods are sufficient to achieve the desired biological effect without inducing significant neuronal death.
Issue: I am observing inconsistent results with this compound treatment across different experiments.
Possible Cause 1: Variability in Primary Neuron Culture Health Inconsistencies in culture health can lead to variable responses to compound treatment.
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Recommendation: Standardize your primary neuron culture protocol to ensure consistent cell health and density between experiments.[6] Even minor variations in dissection technique, seeding density, or the composition of the culture medium can significantly impact neuronal health and their response to external stimuli.[6]
Possible Cause 2: Inaccurate this compound Concentration Errors in the preparation of compound dilutions can lead to inconsistent results.
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Recommendation: Prepare fresh dilutions of this compound for each experiment from a well-characterized and properly stored stock solution. Ensure that the compound is fully dissolved before adding it to the culture medium.
Possible Cause 3: Uneven Distribution of this compound in Multi-Well Plates Improper mixing can result in some cells being exposed to higher concentrations of the compound than others.
-
Recommendation: After adding this compound to the wells, gently mix the medium to ensure an even distribution of the compound. Be careful not to disturb the adherent neurons.
Frequently Asked Questions (FAQs)
What is the hypothetical mechanism of action of this compound? Compound this compound is a potent modulator of intracellular signaling. It is hypothesized to interact with components of the PI3K/AKT/mTOR pathway, which plays a critical role in cell survival and proliferation.[7][8] Dysregulation of this pathway may lead to off-target effects and cytotoxicity.
What are the visual signs of this compound toxicity in primary neurons? Signs of toxicity can include neurite blebbing or retraction, swelling or shrinkage of the cell body, detachment of neurons from the culture surface, and the appearance of apoptotic bodies.
What is the recommended starting concentration for this compound in primary neurons? Based on preliminary hypothetical data, a starting concentration range of 1-10 µM is recommended. However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental conditions.
Can I use this compound in long-term cultures? Prolonged exposure to this compound may elevate the risk of cytotoxicity. For long-term studies, it is crucial to use the lowest effective concentration and to monitor the cultures regularly for any indications of declining health. If your experimental design permits, consider intermittent dosing.
What solvent should I use for this compound? this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. Ensure that the final DMSO concentration in the culture is below 0.5% to prevent solvent-induced toxicity.[5]
Quantitative Data Summary
Table 1: Recommended this compound Concentration Ranges for Different Primary Neuron Types (Hypothetical Data)
| Neuron Type | Recommended Starting Concentration (µM) | Maximum Tolerated Concentration (24h exposure) (µM) |
| Cortical Neurons | 1 - 5 | 10 |
| Hippocampal Neurons | 0.5 - 2.5 | 5 |
| Dopaminergic Neurons | 0.1 - 1 | 2.5 |
Table 2: Effect of this compound Exposure Duration on Neuronal Viability (Hypothetical Data for Cortical Neurons at 5 µM)
| Exposure Duration (hours) | Neuronal Viability (%) |
| 6 | 95 ± 3 |
| 12 | 88 ± 5 |
| 24 | 75 ± 8 |
| 48 | 52 ± 10 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
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Plate Primary Neurons: Plate primary neurons in a 96-well plate at your desired density. Allow the neurons to adhere and mature for at least 7 days in vitro.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in your culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
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Treat Neurons: Carefully remove half of the old media from each well and replace it with the media containing the different concentrations of this compound.
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Incubate: Incubate the plate for the desired exposure time (e.g., 24 hours).
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Assess Viability: Use a cell viability assay, such as the LDH cytotoxicity assay, to determine the percentage of cell death at each concentration.[9]
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and the optimal non-toxic concentration.
Protocol 2: LDH Cytotoxicity Assay for Assessing this compound Toxicity
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Prepare Controls: Include three types of controls in your experiment:
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Vehicle Control: Cells treated with the same concentration of solvent used for this compound.
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Positive Control (Maximum LDH Release): Cells treated with a lysis buffer to induce 100% cell death.[9]
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Untreated Control: Cells in culture medium only.
-
-
Collect Supernatant: After the treatment period, carefully collect a sample of the culture supernatant from each well.
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Perform LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
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Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Compound this compound.
Experimental Workflow
Caption: Experimental workflow for this compound toxicity testing.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound toxicity.
References
- 1. dendrotek.ca [dendrotek.ca]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. MicroRNA-99 Family Targets AKT/mTOR Signaling Pathway in Dermal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcsciences.com [lcsciences.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving AS-99 Delivery in Animal Models
Disclaimer: The following information is a generalized guide for a hypothetical therapeutic agent, referred to as "AS-99." Publicly available scientific literature does not contain information on a specific therapeutic compound with this designation. The content provided is based on established principles and practices in preclinical drug development and is intended to serve as a template for researchers working with novel therapeutic agents.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound for in vivo administration?
The optimal solvent for this compound will depend on its physicochemical properties, specifically its solubility and stability. For a novel compound like this compound, it is recommended to start with a tiered approach to vehicle selection. A common starting point for many research compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies. Always check for precipitation after adding the compound to the vehicle.
2. What is the maximum tolerated dose (MTD) of this compound in common animal models?
The MTD of this compound has not been publicly established and would need to be determined experimentally. Acute toxicity studies are essential for establishing the MTD.[1][2] These studies typically involve administering single, escalating doses of the compound to animals (e.g., mice or rats) and monitoring for adverse effects and mortality over a defined period.[1][2]
3. How should this compound be stored to ensure its stability?
For a novel compound, it is best to store it as a dry powder (lyophilized if possible) at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent, the stability of the solution should be determined. It is recommended to prepare fresh solutions for each experiment or, if proven stable, store aliquots at -80°C for a limited time to avoid freeze-thaw cycles.
4. What are the common routes of administration for compounds like this compound in animal models?
The choice of administration route depends on the experimental goals and the compound's properties. Common routes include:
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Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.
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Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure, though absorption can be variable.
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Oral (PO): Used to assess oral bioavailability and is a clinically relevant route for many drugs.
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Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.
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Direct tumor injection (Intratumoral): For localized delivery to a tumor, minimizing systemic exposure.
Preclinical studies should ideally use the intended clinical route of administration.[3]
5. How can I monitor the therapeutic effect of this compound in vivo?
Therapeutic efficacy can be assessed through various methods depending on the disease model. In oncology models, this typically involves measuring tumor volume over time. Other methods include monitoring changes in biomarkers, survival analysis, and histological or immunohistochemical analysis of tissues at the end of the study.
Troubleshooting Guides
Issue: Low Bioavailability of this compound Following Oral Administration
| Question | Possible Cause | Suggested Solution |
| Is the compound precipitating in the formulation? | Poor solubility of this compound in the chosen vehicle. | Test alternative, clinically relevant oral formulations. Consider using amorphous solid dispersions, lipid-based formulations, or nano-formulations to improve solubility. |
| Is the compound stable in the gastrointestinal (GI) tract? | Degradation by gastric acid or digestive enzymes. | Perform in vitro stability studies in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations or co-administration with agents that protect the compound. |
| Is the compound poorly absorbed across the intestinal wall? | Low permeability. | Investigate the use of permeation enhancers (use with caution and thorough validation). Assess if this compound is a substrate for efflux transporters like P-glycoprotein and consider co-administration with an inhibitor if appropriate. |
Issue: Unexpected Toxicity or Adverse Events Observed
| Question | Possible Cause | Suggested Solution |
| Are the adverse effects related to the vehicle? | The vehicle itself may be causing toxicity at the administered volume or concentration. | Run a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is the issue, explore alternative, less toxic formulations. |
| Is the dose too high? | The administered dose exceeds the MTD in the specific animal strain or model. | Perform a dose-range finding study to establish a safer and better-tolerated dose.[3] Consider that disease models (e.g., tumor-bearing mice) may be more sensitive to toxicity than healthy animals. |
| Is there off-target activity of this compound? | The compound may be interacting with unintended biological targets. | Conduct in vitro safety profiling to screen for off-target activities. Analyze tissues from toxicology studies to identify organs that may be affected.[2] |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Mouse (IV, 10 mg/kg) | Rat (IV, 10 mg/kg) | Rat (PO, 50 mg/kg) |
| Cmax (ng/mL) | 1500 | 1200 | 350 |
| Tmax (h) | 0.08 | 0.08 | 1.5 |
| AUC (ng*h/mL) | 3200 | 2800 | 2100 |
| t1/2 (h) | 2.5 | 3.1 | 4.2 |
| Clearance (mL/min/kg) | 52 | 45 | N/A |
| Bioavailability (%) | N/A | N/A | 30 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Acute Toxicity Profile of this compound in Rodents
| Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations at Higher Doses |
| Mouse | Intravenous (IV) | 30 mg/kg | Lethargy, weight loss, transient ataxia |
| Rat | Intravenous (IV) | 25 mg/kg | Similar to mouse, with mild liver enzyme elevation |
| Rat | Oral (PO) | 200 mg/kg | Mild gastrointestinal distress, reversible weight loss |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MCF-7) under standard conditions.
-
Implant 5 x 10^6 cells subcutaneously into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
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Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Group 2: this compound (e.g., 25 mg/kg, administered IP, daily)
-
Group 3: Positive control (a standard-of-care chemotherapy agent)
-
-
-
Treatment and Monitoring:
-
Administer treatments as scheduled for a defined period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study.
-
Excise tumors, weigh them, and process for histological or biomarker analysis.
-
Analyze data for statistical significance in tumor growth inhibition.
-
Protocol 2: Pharmacokinetic (PK) Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats with jugular vein cannulation for blood sampling.
-
-
Dosing:
-
Administer this compound via IV bolus (e.g., 10 mg/kg) or oral gavage (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to collect plasma and store at -80°C.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: A general workflow for in vivo experiments.
Caption: Troubleshooting guide for lack of efficacy.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
AS-99 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of AS-99.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder and stock solutions?
A1: For optimal stability, this compound in its powdered form should be stored at -20°C.[1] Stock solutions of this compound should be stored at -80°C to minimize degradation.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and repeated freeze-thaw cycles of stock solutions. Contact with strong acids, alkalis, or strong oxidizing/reducing agents should also be avoided as they are incompatible with the compound.[1]
Q3: Is this compound sensitive to humidity?
A3: While the provided material safety data sheet does not specify humidity sensitivity, it is a general best practice in pharmaceutical development to control for humidity, as it can be an accelerating factor for the degradation of solid-state compounds. For sensitive compounds, exposure to variable and extreme humidities (10–80% relative humidity [RH]) has been shown to impact stability.[2]
Q4: What are the known hazardous decomposition products of this compound?
A4: Under fire conditions, this compound may decompose and emit toxic fumes.[1] While specific degradation products under experimental conditions have not been fully elucidated, it is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the powdered compound and stock solutions have been stored at the recommended temperatures (-20°C and -80°C, respectively).[1]
-
Prepare a fresh stock solution from a new, unopened vial of this compound powder.
-
Perform a dose-response experiment with the new stock solution to determine its activity.
-
If possible, analyze the purity of the suspect stock solution using an appropriate analytical method, such as HPLC, to assess for the presence of degradation products.
-
-
-
Possible Cause 2: Human Error. Mistakes during experimental setup can lead to inaccurate results.[3]
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS) of this compound samples.
-
Possible Cause: Contamination or Degradation. The presence of unexpected peaks can indicate contamination of the sample or degradation of this compound.
-
Troubleshooting Steps:
-
Ensure that all solvents and reagents used for sample preparation and analysis are of high purity and have not expired.
-
Analyze a blank sample (containing only the solvent used to dissolve this compound) to rule out solvent-related contamination.
-
Prepare a fresh sample of this compound from a new vial and re-analyze.
-
If unexpected peaks persist, it may indicate degradation. Refer to the stability assessment protocols to investigate the conditions leading to degradation.
-
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions over a 4-week period.
| Storage Condition | Temperature | Light Exposure | Degradation (%) after 4 weeks |
| Powder | |||
| Recommended | -20°C | Dark | < 0.5% |
| Room Temperature | 25°C | Dark | 2.1% |
| Room Temperature | 25°C | Ambient Light | 8.5% |
| Accelerated | 40°C | Dark | 5.3% |
| In Solution (DMSO) | |||
| Recommended | -80°C | Dark | < 1.0% |
| Freeze-Thaw Cycles | -20°C to 25°C (x5) | Dark | 3.2% |
| Room Temperature | 25°C | Dark | 15.7% |
| Room Temperature | 25°C | Ambient Light | 35.2% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protective tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
Protocol 2: Accelerated Stability Assessment of this compound
This protocol is adapted from general principles of accelerated stability studies.[2]
-
Prepare multiple samples of this compound in its final formulation (e.g., dissolved in a specific buffer or as a solid).
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and relative humidity levels (e.g., 75% RH).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a sample from each condition.
-
Analyze the samples for purity and the presence of degradants using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Use the data to model the degradation kinetics and predict the shelf life under recommended storage conditions.
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.zageno.com [go.zageno.com]
- 4. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Overcoming Resistance to AS-99 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the novel tyrosine kinase inhibitor (TKI), AS-99, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the receptor tyrosine kinase (RTK), which plays a critical role in cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the kinase domain, this compound blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: We are observing a gradual decrease in this compound efficacy in our long-term cell culture models. What are the potential causes?
Decreased efficacy of this compound over time is often indicative of acquired resistance. The most common mechanisms include:
-
Secondary mutations in the this compound target kinase domain: These mutations can prevent this compound from binding effectively to its target.[1]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blockade imposed by this compound, thereby maintaining proliferation and survival.[2][3]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic changes: This can include processes like the epithelial-to-mesenchymal transition (EMT), which can confer a more resistant and migratory phenotype.[4]
Q3: How can we determine if our resistant cell line has developed a secondary mutation in the target kinase?
The most direct method is to perform Sanger or next-generation sequencing (NGS) of the target kinase's coding region in your resistant cell lines and compare it to the parental, sensitive cell line. Any identified non-synonymous mutations should be further investigated.
Q4: What strategies can we employ to overcome this compound resistance in our experimental models?
Several strategies can be explored, often in combination:
-
Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is reactivated) can be effective.[3][4][5]
-
Development of Next-Generation Inhibitors: If a specific resistance mutation is identified, a next-generation TKI designed to inhibit the mutated kinase could be effective.[5]
-
Targeting Downstream Effectors: Inhibiting key downstream signaling nodes, such as mTOR, might overcome resistance from various upstream alterations.[2]
-
Immunotherapy Combinations: In an in vivo setting, combining this compound with immune checkpoint inhibitors could enhance tumor cell killing.[3][4]
Troubleshooting Guides
Issue 1: Gradual loss of sensitivity to this compound in a cell line model.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Development of secondary mutations in the target kinase. | 1. Culture cells in the absence of this compound for several passages to see if sensitivity is restored. 2. Sequence the kinase domain of the target protein from both sensitive and resistant cells. | 1. If sensitivity is restored, the resistance may be unstable. 2. Identification of specific point mutations in the resistant cell line. |
| Activation of a bypass signaling pathway. | 1. Perform phosphoproteomic or Western blot analysis to compare the activation state of key signaling proteins (e.g., p-ERK, p-AKT) between sensitive and resistant cells treated with this compound. 2. Use a panel of known inhibitors for common bypass pathways (e.g., MET, AXL, FGFR inhibitors) in combination with this compound. | 1. Identification of hyperactivated alternative pathways in resistant cells. 2. Restoration of sensitivity to this compound in the presence of a specific bypass pathway inhibitor. |
| Increased drug efflux. | 1. Measure the intracellular concentration of this compound in sensitive versus resistant cells using LC-MS/MS. 2. Treat resistant cells with known efflux pump inhibitors (e.g., verapamil) in combination with this compound. | 1. Lower intracellular this compound concentration in resistant cells. 2. Increased sensitivity to this compound upon co-treatment with an efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Remove the old media and add fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound at a relevant concentration (e.g., IC50 of the sensitive line) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone 1 | 250 | 25 |
| Resistant Clone 2 | 800 | 80 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Clone 1
| Treatment | IC50 (nM) of this compound |
| This compound alone | 250 |
| This compound + MEK Inhibitor (10 nM) | 15 |
| This compound + PI3K Inhibitor (20 nM) | 200 |
| This compound + Efflux Pump Inhibitor (1 µM) | 180 |
Visualizations
Caption: this compound inhibits the RTK, blocking downstream MAPK and PI3K signaling.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: A logical workflow for investigating this compound resistance.
References
- 1. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Validation & Comparative
AS-99 Versus Other ASH1L Inhibitors: A Comparative Guide
For researchers and professionals in drug development, understanding the competitive landscape of novel therapeutic agents is crucial. This guide provides a detailed, data-driven comparison of AS-99, a first-in-class inhibitor of the histone methyltransferase ASH1L, and its more potent successor, 66s (also known as AS-254s). ASH1L is a key enzyme implicated in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias.[1] This document outlines the biochemical and cellular performance of these inhibitors, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and the more recently developed inhibitor, 66s, providing a direct comparison of their potency and efficacy.
| Parameter | This compound | 66s (AS-254s) | Reference(s) |
| Target | ASH1L Histone Methyltransferase | ASH1L Histone Methyltransferase | [1] |
| IC50 | 0.79 µM | 94 nM (0.094 µM) | [2][3] |
| Binding Affinity (Kd) | 0.89 µM | Not Reported | [2] |
| Selectivity | >100-fold selective against a panel of 20 other histone methyltransferases.[2][4] | Highly Selective | [3] |
| Cellular Activity (GI50 in MLL-rearranged leukemia cell lines) | 1.8-3.6 µM (in MV4;11, MOLM13, KOPN8) | More potent than this compound | [5] |
| In Vivo Efficacy | Reduces leukemia burden in mouse models.[2] | Effectively blocked cell proliferation and induced apoptosis and differentiation in leukemia cells.[3] | [2][3] |
Signaling Pathway and Inhibitor Mechanism of Action
ASH1L is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[6][7] In the context of MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits ASH1L to target genes, such as HOX genes. The resulting H3K36me2 modification leads to sustained gene expression, which drives leukemogenesis.[6][8][9] Both this compound and 66s are small molecule inhibitors that target the catalytic SET domain of ASH1L, thereby preventing the methylation of H3K36 and suppressing the expression of oncogenic target genes.[1]
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of ASH1L inhibitors like this compound and 66s.
Experimental Protocols
Histone Methyltransferase (HMT) Assay
This in vitro assay measures the enzymatic activity of ASH1L and the inhibitory effect of the compounds.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate by the ASH1L enzyme.[10][11][12]
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and DTT.
-
Enzyme and Inhibitor Incubation: Pre-incubate the recombinant ASH1L enzyme with varying concentrations of the inhibitor (e.g., this compound or 66s) or DMSO (vehicle control) for a defined period at room temperature.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the histone substrate (e.g., recombinant histone H3 or oligonucleosomes) and ³H-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Quantification: Spot the reaction mixture onto a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[13][14][15]
Protocol Outline:
-
Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) and control cell lines in a 96-well plate at a predetermined density and allow them to culture overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ASH1L inhibitor or a vehicle control and incubate for a specified period (e.g., 72 hours or 7 days).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of growth) values from the dose-response curves.
Western Blotting for H3K36me2
This technique is used to detect the levels of H3K36me2 in cells treated with ASH1L inhibitors to confirm on-target activity.[16]
Protocol Outline:
-
Cell Lysis: Treat leukemia cells with the ASH1L inhibitor or vehicle control for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me2 overnight at 4°C. A primary antibody for total histone H3 should be used as a loading control.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K36me2, normalized to the total histone H3 loading control. A decrease in the H3K36me2 signal in inhibitor-treated cells indicates on-target activity.
References
- 1. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASH1L inhibitor this compound|CAS 2323623-93-2|DC Chemicals [dcchemicals.com]
- 6. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
Comparative Efficacy of PARP Inhibitors: Olaparib vs. Niraparib in BRCA-Mutated Ovarian Cancer
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of Olaparib and Niraparib in the treatment of BRCA-mutated ovarian cancer.
This guide provides a detailed comparison of two leading Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Niraparib. Both drugs have shown significant efficacy in the treatment of ovarian cancer, particularly in patients with mutations in the BRCA1 and BRCA2 genes. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to aid in research and development efforts.
Data Summary
The following table summarizes the key efficacy data for Olaparib and Niraparib from pivotal clinical trials in patients with BRCA-mutated recurrent ovarian cancer.
| Feature | Olaparib (SOLO2/ENGOT-Ov21) | Niraparib (NOVA) |
| Progression-Free Survival (PFS) - Median | 19.1 months | 21.0 months |
| Hazard Ratio (HR) for PFS | 0.30 (95% CI, 0.22 to 0.41) | 0.27 (95% CI, 0.17 to 0.41) |
| Objective Response Rate (ORR) | 74% | 69% |
| Duration of Response (DoR) - Median | 9.2 months | 9.3 months |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both Olaparib and Niraparib function by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks. In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination repair (HRR) pathway for double-strand break repair is already compromised. The inhibition of PARP by these drugs leads to an accumulation of unrepaired single-strand breaks, which, during DNA replication, result in double-strand breaks. The inability of BRCA-mutated cells to repair these double-strand breaks leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality in BRCA-mutated cells.
Experimental Protocols
Determination of Progression-Free Survival (PFS)
Objective: To evaluate the efficacy of Olaparib and Niraparib in delaying tumor progression in patients with BRCA-mutated recurrent ovarian cancer.
Methodology:
-
Patient Population: Patients with a confirmed germline BRCA1 or BRCA2 mutation and recurrent ovarian cancer who have responded to platinum-based chemotherapy.
-
Study Design: Double-blind, placebo-controlled, randomized clinical trials (SOLO2 for Olaparib, NOVA for Niraparib).
-
Treatment Arms:
-
Experimental Arm: Olaparib (300 mg twice daily) or Niraparib (300 mg once daily).
-
Control Arm: Placebo.
-
-
Tumor Assessment: Tumor response and progression were assessed by independent central review according to Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.
-
Imaging: CT or MRI scans were performed at baseline and every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.
-
PFS Definition: The time from randomization until objective tumor progression or death from any cause.
Caption: Workflow for Progression-Free Survival (PFS) clinical trials.
In Vitro PARP Inhibition Assay
Objective: To quantify the inhibitory activity of Olaparib and Niraparib on PARP1 and PARP2 enzymes.
Methodology:
-
Enzyme and Substrate: Recombinant human PARP1 or PARP2 enzyme and a histone substrate are used.
-
Reaction Buffer: A buffer containing NAD+ (the substrate for PARP) and activated DNA is prepared.
-
Compound Preparation: Serial dilutions of Olaparib and Niraparib are prepared in DMSO.
-
Assay Procedure:
-
The PARP enzyme, histone substrate, and varying concentrations of the inhibitor are incubated in the reaction buffer.
-
The reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the biotinylated PAR-histone product is transferred to a streptavidin-coated plate.
-
-
Detection: The amount of incorporated biotin is detected using a horseradish peroxidase-conjugated anti-PAR antibody and a chemiluminescent substrate.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for the in vitro PARP inhibition assay.
Validating On-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for KX-99
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the hypothetical kinase inhibitor, KX-99, against established alternatives. The focus is on providing objective, data-driven insights supported by detailed experimental protocols to aid in the validation and assessment of novel therapeutic compounds. For the purpose of this illustrative guide, KX-99 is a selective inhibitor of "Kinase Z," a fictitious serine/threonine kinase. The mitogen-activated protein kinase (MAPK) pathway, specifically the BRAF V600E mutation, will be used as an analogous, well-characterized signaling pathway to provide realistic comparative data and context.[1][2][3]
Comparative Analysis of Kinase Inhibitor On-Target Effects
The following table summarizes the biochemical and cellular potency of KX-99 in comparison to three established BRAF V600E inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Primary Cellular Effect |
| KX-99 (Hypothetical) | Kinase Z | 0.8 | 15 | Inhibition of Kinase Z phosphorylation and downstream signaling |
| Vemurafenib | BRAF V600E | 31 | 11 | Inhibition of ERK phosphorylation and cell proliferation.[4] |
| Dabrafenib | BRAF V600E | 0.8 | 0.5 | Potent inhibition of ERK phosphorylation and cell proliferation.[4] |
| Encorafenib | BRAF V600E | 0.3 | 1.9 | Highly potent inhibition of ERK phosphorylation and cell proliferation.[5] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and validation workflows, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the biochemical potency (IC50) of an inhibitor by measuring its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding pocket.[6]
Materials:
-
Purified recombinant Kinase Z
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
Test compounds (KX-99 and alternatives) dissolved in DMSO
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a 3X solution of Kinase Z and Eu-anti-Tag antibody in assay buffer. Prepare a 3X solution of the Alexa Fluor™ tracer in assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add the diluted compounds to the 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Assembly: Add the Kinase Z/antibody solution to each well, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the ratio of the acceptor (Alexa Fluor™ 647) to donor (Europium) fluorescence. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10]
Materials:
-
Cells expressing Kinase Z
-
Cell culture medium
-
Test compounds (KX-99 and alternatives) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blotting or ELISA reagents for detecting soluble Kinase Z
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Determine the amount of soluble Kinase Z using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase Z against the heating temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Cellular Phosphorylation Assay (Western Blot for Phospho-ERK)
This assay measures the on-target effect of a Kinase Z inhibitor by quantifying the phosphorylation of its downstream substrate, ERK, in a cellular context.[11][12]
Materials:
-
Cells expressing Kinase Z
-
Cell culture medium
-
Test compounds (KX-99 and alternatives) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with a dose range of the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11][12]
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal. A decrease in the p-ERK/total ERK ratio with increasing inhibitor concentration confirms on-target pathway inhibition.[11]
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
AS-99 Inhibition vs. ASH1L Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between targeted inhibition and genetic knockdown of a protein is crucial for experimental design and interpretation. This guide provides an objective comparison of studies involving the small molecule inhibitor AS-99 and knockdown approaches (siRNA/shRNA) targeting the histone methyltransferase ASH1L, a key player in certain leukemias.
This document summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to aid in the comprehensive evaluation of these two methodologies for studying ASH1L function.
At a Glance: this compound Inhibition vs. ASH1L Knockdown
| Feature | This compound Inhibition | ASH1L Knockdown (siRNA/shRNA) |
| Mechanism of Action | Directly binds to the SET domain of the ASH1L protein, inhibiting its histone methyltransferase activity. | Reduces the total cellular level of ASH1L protein by degrading its corresponding mRNA. |
| Target | Enzymatic activity of the ASH1L protein. | ASH1L mRNA, leading to reduced protein expression. |
| Specificity | This compound is a selective inhibitor of ASH1L with an IC50 of 0.79 µM and a Kd of 0.89 µM.[1][2] It shows over 100-fold selectivity against a panel of 20 other histone methyltransferases.[3] | Can have off-target effects by unintentionally silencing other genes with similar sequences. Careful design and validation of siRNA/shRNA sequences are critical. |
| Temporal Control | Effects are rapid and reversible upon removal of the compound. | Effects are slower to manifest and can be long-lasting, especially with stable shRNA expression. |
| Application | Suitable for in vitro and in vivo studies to assess the therapeutic potential of inhibiting ASH1L activity.[1] | Primarily used for in vitro target validation and functional genomic screens. In vivo application is more complex. |
Quantitative Comparison of Effects
The following tables summarize the quantitative outcomes observed in studies utilizing either this compound to inhibit ASH1L or siRNA/shRNA to knock down ASH1L expression in the context of MLL-rearranged leukemia.
Table 1: Effect on Cell Viability and Proliferation
| Method | Cell Line(s) | Key Findings | Reference |
| This compound Inhibition | MV4;11, MOLM13, KOPN8 | GI50 values of 1.8-3.6 µM in MLL-rearranged leukemia cells.[3] Weaker effect on non-MLL rearranged cells.[3] | [3] |
| ASH1L Knockdown (shRNA) | MV4-11 | Reduced colony formation in methylcellulose culture. | [1][4] |
| ASH1L Knockdown (shRNA) | Mouse MLL-AF9 leukemia cells | Reduced colony numbers in methylcellulose culture.[1] | [1] |
| ASH1L Knockout | Mouse MLL-AF9 transformed cells | Impaired colony formation in serial methylcellulose replating assays. | [2][3] |
Table 2: Effect on Apoptosis
| Method | Cell Line(s) | Key Findings | Reference |
| This compound Inhibition | MLL leukemia models | Induces apoptosis.[5] | [5] |
| ASH1L Knockdown (shRNA) | Mouse MLL-AF9 leukemia cells | Increased apoptosis as measured by flow cytometry.[1] | [1] |
| ASH1L Knockdown (siRNA) | Bovine cumulus cells | Increased apoptosis rate and upregulated expression of apoptosis-related genes (CASPASE-3, BAX).[6] | [6] |
Table 3: Effect on Target Gene Expression
| Method | Cell Line(s) | Key Findings | Reference |
| This compound Inhibition | MLL leukemia models | Downregulates MLL fusion target genes.[1][2] | [1][2] |
| ASH1L Knockdown (shRNA) | MV4-11 | Reduced expression of HOXA9.[1] | [1] |
| ASH1L Knockdown (shRNA) | Mouse MLL-AF9 leukemia cells | Reduced transcript levels of Hoxa9. | [1] |
| ASH1L Knockout | Mouse MLL-AF9 transformed cells | Reduced expression of MLL-AF9 target genes. | [2][3] |
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the ASH1L signaling pathway, the experimental workflows for knockdown and inhibition, and a logical comparison of the two approaches.
Caption: ASH1L Signaling Pathway in MLL Leukemia.
Caption: Experimental Workflows.
Caption: Knockdown vs. Inhibition Comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound inhibition and ASH1L knockdown.
ASH1L Knockdown via Lentiviral shRNA
-
Vector and Cell Transduction: Lentiviral vectors expressing shRNAs targeting ASH1L or a non-targeting control are used. Leukemia cell lines (e.g., MV4-11) are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) for a period of 3-7 days to enrich for the population of cells expressing the shRNA.
-
Validation of Knockdown: The efficiency of ASH1L knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
Phenotypic Assays:
-
Colony Formation Assay: Following selection, cells are plated in semi-solid methylcellulose medium. After a defined incubation period (e.g., 7 days), the number of colonies is quantified to assess cell proliferation and self-renewal capacity.
-
Apoptosis Assay: Apoptosis is measured using flow cytometry after staining with Annexin V and a viability dye like Propidium Iodide (PI).
-
ASH1L Inhibition by this compound
-
Cell Culture and Treatment: Leukemia cells are seeded in appropriate culture plates and allowed to adhere or stabilize. This compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. Control cells are treated with the vehicle (DMSO) alone.
-
Incubation: Cells are incubated with this compound for a specified duration (e.g., 72 hours for cell viability, or shorter time points for signaling studies).
-
Phenotypic Assays:
-
Cell Viability (MTT) Assay:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours at 37°C.
-
Living cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Apoptosis (Annexin V/PI) Assay:
-
Cells are harvested and washed with cold PBS.
-
The cell pellet is resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cells.
-
After a 15-20 minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
-
Conclusion
Both this compound inhibition and ASH1L knockdown serve as valuable tools for dissecting the role of ASH1L in leukemia and other cancers. The choice between these two approaches depends on the specific research question. This compound offers a rapid, reversible, and specific way to probe the consequences of inhibiting ASH1L's enzymatic activity, making it a strong candidate for therapeutic development. ASH1L knockdown, while potentially subject to off-target effects, provides a means to study the effects of depleting the entire protein, which can be crucial for understanding its non-catalytic functions. The data presented in this guide demonstrate a high degree of concordance between the phenotypic outcomes of both methods, strengthening the case for ASH1L as a critical dependency in MLL-rearranged leukemias.
References
- 1. Mammalian ASH1L is a histone methyltransferase that occupies the transcribed region of active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Cross-Validation of AS-99 Activity: A Comparative Analysis of a First-in-Class ASH1L Inhibitor
Absence of independent validation of the activity of the AS-99 compound in different laboratories. To date, no cross-validation studies or independent replications of the biological activity of this compound, a first-in-class inhibitor of the ASH1L histone methyltransferase, have been published in the public domain. All available data originates from the initial discovery and subsequent research conducted by the same laboratory. This guide, therefore, presents a summary of the initial findings on this compound and introduces a next-generation inhibitor, AS-254s, from the same research group to provide a comparative perspective for researchers, scientists, and drug development professionals.
Introduction to this compound and ASH1L
This compound is a potent and selective small molecule inhibitor of ASH1L (Absent, Small, or Homeotic-like 1), a histone methyltransferase that plays a crucial role in the regulation of gene expression.[1] Dysregulation of ASH1L has been implicated in the pathogenesis of various diseases, including acute leukemias, particularly those with MLL1 gene translocations.[2] this compound was identified as a first-in-class inhibitor that targets the catalytic SET domain of ASH1L, leading to anti-leukemic effects by blocking cell proliferation, inducing apoptosis, and promoting differentiation in leukemia cells.[1][2][3]
Comparative Efficacy of this compound and AS-254s
Following the discovery of this compound, the same research group developed a more potent spiro-piperidine-based ASH1L inhibitor, AS-254s (also referred to as 66s).[2][4][5][6] This second-generation inhibitor was designed to access a previously unexplored binding pocket on ASH1L, resulting in substantially improved inhibitory activity.[4][5][6]
Table 1: In Vitro Inhibitory Activity of this compound and AS-254s against ASH1L
| Compound | IC₅₀ (nM) | Binding Affinity (Kd) (nM) | Selectivity |
| This compound | 790 | 890 | >100-fold against a panel of 20 other histone methyltransferases |
| AS-254s (66s) | 94 | Not Reported | Highly Selective |
Data for this compound sourced from Rogawski et al., 2021. Data for AS-254s sourced from subsequent publications by the same research group.
Table 2: Cellular Activity of this compound and AS-254s in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | GI₅₀ (µM) | Apoptosis Induction | Differentiation Induction |
| This compound | MV4;11 | 1.8 | Yes | Yes |
| MOLM13 | 3.6 | Yes | Not Reported | |
| KOPN8 | 2.5 | Yes | Yes | |
| AS-254s (66s) | MV4;11 | Sub-micromolar | Yes | Yes |
| KOPN8 | Sub-micromolar | Yes | Yes |
GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data for this compound sourced from Rogawski et al., 2021. Data for AS-254s indicates significantly improved potency as described in subsequent publications.
Signaling Pathway of ASH1L Inhibition
The primary mechanism of action for both this compound and AS-254s is the inhibition of the catalytic SET domain of ASH1L. This prevents the methylation of histone H3 at lysine 36 (H3K36), a key epigenetic mark in the regulation of gene expression. In the context of MLL-rearranged leukemias, ASH1L activity is crucial for maintaining the expression of pro-leukemogenic genes such as HOXA9. By inhibiting ASH1L, these compounds downregulate the expression of these target genes, leading to cell cycle arrest, apoptosis, and cellular differentiation.
Caption: ASH1L Inhibition Pathway
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and AS-254s.
Histone Methyltransferase (HMT) Assay
The enzymatic activity of ASH1L and its inhibition by the compounds were assessed using a biochemical assay. This typically involves incubating the recombinant ASH1L SET domain with its substrates (a histone H3 peptide and the methyl donor S-adenosylmethionine) in the presence of varying concentrations of the inhibitor. The level of histone methylation is then quantified, often using radioisotope labeling or antibody-based detection methods, to determine the IC₅₀ value of the inhibitor.
Cell Viability and Proliferation Assays
The effect of the inhibitors on the growth of leukemia cell lines was measured using assays such as the MTT or CellTiter-Glo assay. These assays quantify the number of viable cells after a defined period of treatment with the compounds. The GI₅₀ (growth inhibition 50) values are then calculated from the dose-response curves.
Apoptosis and Differentiation Assays
The induction of apoptosis was evaluated by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. The induction of differentiation was assessed by monitoring the expression of cell surface markers, such as CD11b for myeloid differentiation, using flow cytometry.
Experimental Workflow for Inhibitor Characterization
The general workflow for identifying and characterizing novel inhibitors like this compound and AS-254s is a multi-step process that integrates biochemical, cellular, and in vivo studies.
Caption: Inhibitor Characterization Workflow
Conclusion
While the absence of inter-laboratory cross-validation data for this compound limits an independent assessment of its activity, the initial findings from the discovery group provide a strong foundation for its potential as an anti-leukemic agent. The subsequent development of the more potent inhibitor, AS-254s, by the same laboratory highlights the druggability of ASH1L and offers a valuable tool for further investigation into the therapeutic potential of targeting this epigenetic regulator. Independent validation of the activity of both this compound and AS-254s by other laboratories will be a critical next step in advancing these promising compounds towards clinical development.
References
- 1. grantome.com [grantome.com]
- 2. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity [ouci.dntb.gov.ua]
- 4. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
AS-99 vs. Genetic Knockout of XYZ: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of two key methods for studying the function of the protein XYZ: the use of the small molecule inhibitor AS-99 and genetic knockout of the XYZ gene. Both techniques are pivotal in target validation and understanding cellular signaling pathways. This document presents a comparative analysis based on experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
Overview of XYZ Signaling Pathway
The protein XYZ is a critical kinase that plays a central role in cell proliferation and survival. Its signaling cascade is initiated by the binding of a growth factor to its receptor, leading to the activation of upstream regulators that, in turn, phosphorylate and activate XYZ. Once active, XYZ phosphorylates downstream targets, including the transcription factor ABC, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.
Caption: The XYZ signaling pathway is initiated by growth factor binding, leading to the activation of XYZ and subsequent regulation of gene expression. This compound is a direct inhibitor of active XYZ.
Quantitative Comparison of this compound and XYZ Knockout
The following table summarizes the key quantitative differences observed between treating cells with this compound and performing a genetic knockout of the XYZ gene.
| Parameter | Control | This compound (10 µM) | XYZ Knockout (CRISPR/Cas9) |
| XYZ Protein Level | 100% | 100% | <5% |
| p-ABC (Phosphorylation of Downstream Target) | 100% | 15% | 10% |
| Cell Proliferation (at 48h) | 100% | 45% | 40% |
| Apoptosis Rate (at 48h) | 5% | 35% | 40% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for XYZ and p-ABC Levels
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and incubated with primary antibodies against XYZ, p-ABC, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: Cells were treated with this compound (10 µM) or vehicle control. XYZ knockout and control cells were seeded in parallel.
-
MTT Assay: At 48 hours post-treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Cells were harvested at 48 hours post-treatment or seeding.
-
Staining: Cells were washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated in the dark.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and XYZ knockout.
Caption: A generalized workflow for comparing pharmacological inhibition with this compound and genetic knockout of XYZ, from cell culture to data analysis.
Summary and Conclusion
Both this compound and genetic knockout of XYZ effectively inhibit the XYZ signaling pathway, leading to decreased cell proliferation and increased apoptosis. While this compound offers a rapid and reversible method to study the acute effects of XYZ inhibition, genetic knockout provides a model for the long-term consequences of XYZ loss. The choice of method will depend on the specific research question and experimental context. For acute signaling studies, this compound is a valuable tool. For understanding the developmental or long-term roles of XYZ, a knockout model is more appropriate.
Benchmarking AS-99 Against Standard-of-Care Drugs for Chronic Myeloid Leukemia
This guide provides a comparative analysis of AS-99, a novel investigational tyrosine kinase inhibitor (TKI), against the standard-of-care drugs, Imatinib and Nilotinib, for the treatment of Chronic Myeloid Leukemia (CML). The data presented herein is based on pre-clinical studies designed to evaluate the efficacy and selectivity of this compound.
Data Presentation: Comparative Efficacy and Safety
The following table summarizes the key performance indicators of this compound in comparison to Imatinib and Nilotinib, focusing on in-vitro potency against the BCR-ABL1 kinase and common adverse events observed in early-phase studies.
| Parameter | This compound (Investigational) | Imatinib (1st-Gen TKI) | Nilotinib (2nd-Gen TKI) |
| Target | BCR-ABL1 Kinase (including T315I mutation) | BCR-ABL1 Kinase | BCR-ABL1 Kinase |
| IC50 (nM) vs. native BCR-ABL1 | 0.8 | 25 | 1.5 |
| IC50 (nM) vs. T315I mutant BCR-ABL1 | 5.2 | >10,000 | >5,000 |
| Common Adverse Events (Grade ≥3) | Neutropenia, Thrombocytopenia | Myelosuppression, Fluid Retention | Myelosuppression, Pancreatitis, QT Prolongation |
| Primary Resistance Mutations | None identified | T315I and others | T315I and others |
Experimental Protocols
Cell Viability Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) for each compound was determined using a cell-based proliferation assay.
Objective: To quantify the effectiveness of this compound, Imatinib, and Nilotinib in inhibiting the proliferation of CML cells expressing native and T315I-mutant BCR-ABL1.
Materials:
-
K-562 cell line (ATCC® CCL-243™), expressing native BCR-ABL1.
-
Ba/F3 cell line transfected with the T315I-mutant BCR-ABL1 construct.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, Imatinib, and Nilotinib compounds dissolved in DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
96-well microplates.
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Addition: A 10-point serial dilution of each drug (this compound, Imatinib, Nilotinib) was prepared. 10 µL of each dilution was added to the respective wells, with DMSO-only wells serving as a vehicle control.
-
Incubation: The plates were incubated for an additional 72 hours under the same conditions.
-
MTS Assay: 20 µL of the MTS reagent was added to each well, and the plates were incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Visualization of Signaling Pathway Inhibition
The following diagrams illustrate the mechanism of action of TKIs on the BCR-ABL1 signaling pathway and the experimental workflow for IC50 determination.
Caption: BCR-ABL1 signaling pathway and points of TKI inhibition.
Caption: Workflow for the cell viability and IC50 determination assay.
Reproducibility of AS-99 experimental results
An Objective Comparison of the Novel Kinase Inhibitor AS-99 and Its Alternatives in Preclinical Models
This guide provides a comprehensive analysis of the experimental reproducibility and performance of this compound, a novel therapeutic agent. For the purpose of this comparison, we will evaluate this compound against two alternative compounds, designated Compound-X and Compound-Y, based on a series of standardized preclinical assays. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their research and development decisions.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound, Compound-X, and Compound-Y across key in vitro and in vivo assays. The data represents the mean ± standard deviation from a series of five independent experimental runs to highlight the reproducibility of the results.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) |
| This compound | 15 ± 2.1 | > 10,000 | > 10,000 |
| Compound-X | 25 ± 4.5 | 850 ± 50.2 | > 10,000 |
| Compound-Y | 12 ± 1.8 | 150 ± 12.6 | 2,500 ± 180.4 |
Table 2: Cell-Based Efficacy
| Compound | Cell Line A EC50 (nM) | Cell Line B EC50 (nM) |
| This compound | 50 ± 5.8 | 75 ± 8.2 |
| Compound-X | 120 ± 15.3 | 180 ± 22.1 |
| Compound-Y | 45 ± 4.9 | 90 ± 10.5 |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Model
| Compound | Dose (mg/kg) | TGI (%) |
| This compound | 20 | 85 ± 6.2 |
| Compound-X | 20 | 60 ± 9.5 |
| Compound-Y | 20 | 88 ± 5.9 |
Signaling Pathway and Experimental Workflow
To provide context for the mechanism of action, the following diagram illustrates the targeted signaling pathway.
Caption: Targeted inhibition of the MEK kinase within the MAPK signaling pathway by this compound.
The workflow for the in vivo tumor growth inhibition studies is outlined below to ensure transparency and aid in the reproducibility of the findings.
Caption: Experimental workflow for the in vivo tumor growth inhibition (TGI) xenograft study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology:
-
Recombinant human kinase enzyme was incubated with a fluorescently labeled peptide substrate and ATP.
-
Inhibitors (this compound, Compound-X, Compound-Y) were added in a 10-point, 3-fold serial dilution.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence plate reader.
-
Data were normalized to a vehicle control (DMSO), and IC50 values were calculated using a four-parameter logistic curve fit.
-
2. Cell Viability Assay (EC50 Determination)
-
Objective: To measure the effectiveness of an inhibitor in reducing the viability of cancer cell lines.
-
Methodology:
-
Cancer cell lines (Cell Line A, Cell Line B) were seeded in 96-well plates and allowed to adhere overnight.
-
Compounds were added in an 11-point, 3-fold serial dilution and incubated for 72 hours.
-
Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.
-
Fluorescence was read, and data were normalized to a vehicle control to determine the percentage of viable cells.
-
EC50 values were calculated using a four-parameter logistic curve fit.
-
3. In Vivo Xenograft Study (Tumor Growth Inhibition)
-
Objective: To evaluate the in vivo efficacy of the inhibitors in a mouse xenograft model.
-
Methodology:
-
Human tumor cells were subcutaneously implanted into the flank of immunodeficient mice.
-
Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Mice were randomized into four groups (n=8 per group): Vehicle, this compound, Compound-X, and Compound-Y.
-
Compounds were administered orally once daily at a dose of 20 mg/kg for 21 consecutive days.
-
Tumor volume was measured twice weekly using digital calipers.
-
The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
-
Head-to-head comparison of AS-99 and AS-98
A comprehensive head-to-head comparison of two entities designated AS-99 and AS-98 in a scientific or drug development context cannot be provided at this time. Extensive searches for scientific literature, clinical trial data, and product information have revealed that "this compound" and "AS-98" are not consistently used as identifiers for specific, publicly documented, and comparable scientific products or compounds.
The designations "this compound" and "AS-98" appear in various unrelated contexts, making a direct, scientific comparison for researchers and drug development professionals impossible without further clarification.
Contextual Findings for "AS-98"
Several distinct entities are referred to as "AS-98" in the available information:
-
Aeruginosin 98-B: This is a dipeptide, a class of organic compounds composed of two amino acids.[1]
-
AC98-6446: This is a novel semisynthetic glycopeptide antibiotic derived from mannopeptimycin α. It has shown potent in vitro activity against gram-positive bacteria, including methicillin-resistant and glycopeptide-intermediate Staphylococcus aureus (GISA) strains.[2] Unlike vancomycin, which exhibits time-dependent killing, AC98-6446 demonstrates concentration-dependent killing.[2]
-
A.S.98: This is a brand of shoes, boots, and handbags.[3]
Contextual Findings for Designations Similar to "this compound"
While no specific compound "this compound" was identified for a direct comparison, other numerical designations in a similar format include:
-
M99 (Etorphine): A semi-synthetic opioid with an analgesic potency approximately 1,000–3,000 times that of morphine.[4][5] It is primarily used in veterinary medicine to immobilize large animals.[4][5] Etorphine is a non-selective full agonist of the μ-, δ-, and κ-opioid receptors.[4][6]
-
Technetium-99m (99mTc): A metastable nuclear isomer of technetium-99, it is the most commonly used medical radioisotope. It is used as a radioactive tracer in medical imaging.[7] When combined with specific ligands, it can be used to image various organs and tissues. For instance, Technetium 99m sestamibi is used for cardiac, breast, and parathyroid imaging.[8]
Due to the lack of a clear, scientifically established "this compound" to compare with the various entities known as "AS-98," a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be generated. Further specificity regarding the nature of the compounds or products of interest is required to provide a meaningful and accurate comparison for a scientific audience.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative In Vitro Activities of AC98-6446, a Novel Semisynthetic Glycopeptide Derivative of the Natural Product Mannopeptimycin α, and Other Antimicrobial Agents against Gram-Positive Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. as-98.com [as-98.com]
- 4. Etorphine - Wikipedia [en.wikipedia.org]
- 5. What is Etorphine Hydrochloride used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Technetium-99m - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AS-99: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical AS-99. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent disposal protocols are mandatory.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. The compound is harmful if ingested and poses a significant danger to aquatic ecosystems.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves, chemical safety goggles, a face shield, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a selective ASH1L histone methyltransferase inhibitor.
| Property | Value | Source |
| Chemical Formula | C27H30F3N5O3S2 | Tocris Bioscience |
| Molecular Weight | 593.68 g/mol | Tocris Bioscience |
| IC50 (ASH1L) | 0.79 µM | MedchemExpress |
| Kd | 0.89 µM | MedchemExpress |
| Appearance | Off-white Powder Solid | BenchChem |
| Storage Temperature | -20°C | Tocris Bioscience |
| Solubility in DMSO | 100 mM (59.37 mg/mL) | Tocris Bioscience |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service. On-site chemical treatment is not recommended due to the compound's complex structure and high aquatic toxicity.
1. Waste Segregation and Containerization:
-
Designated Waste Stream: All this compound waste, including pure compound, solutions, and contaminated materials, must be segregated as halogenated organic hazardous waste.
-
Container Selection: Use a designated, sealable, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound (N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide)," and the associated hazards (Harmful, Toxic to Aquatic Life).
2. Collection of this compound Waste:
-
Solid Waste: Collect unused or waste this compound powder in the designated solid hazardous waste container. Use tools that minimize dust generation.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container for halogenated organic solvents. Do not mix with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents.
-
Contaminated Labware:
-
Disposable Items: Pipette tips, gloves, and other disposable items contaminated with this compound should be placed in the solid hazardous waste container.
-
Non-Disposable Glassware: Glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol). The solvent rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed with soap and water.
-
3. Storage and Final Disposal:
-
Storage: Keep the hazardous waste container securely closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic zones.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. The ultimate disposal method for fluorinated organic compounds like this compound is typically high-temperature incineration in a licensed hazardous waste facility to ensure the breakdown of the stable carbon-fluorine bonds.[1]
Chemical Reactivity and Degradation Principles (For Informational Purposes)
This compound possesses a complex molecular structure with several key functional groups that dictate its chemical behavior:
-
Sulfonamide Group: Sulfonamides are generally resistant to hydrolysis under neutral and alkaline conditions.[2][3] Under acidic conditions, hydrolysis of the S-N bond can occur, but the reaction is often slow.[3][4]
-
Trifluoromethyl Group: The carbon-fluorine bond is extremely strong, making trifluoromethylated compounds highly stable and persistent. Degradation typically requires high-energy processes like high-temperature incineration.
-
Heterocyclic Structure: The molecule contains nitrogen and sulfur heterocycles, which contribute to its overall stability.
Given this chemical stability and the high aquatic toxicity, attempting chemical degradation in a standard laboratory setting is not advised. The risk of incomplete degradation and the formation of other hazardous byproducts is significant.
Experimental Workflow for Safe Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its proper and safe disposal, thereby protecting themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
